4-cyano-N,N-dimethylbenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSNYKXHMCDALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585454 | |
| Record name | 4-Cyano-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24167-50-8 | |
| Record name | 4-Cyano-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 4-cyano-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 4-cyano-N,N-dimethylbenzamide. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 24167-50-8 | PubChem[1] |
| Topological Polar Surface Area | 44.1 Ų | PubChem[1] |
| Complexity | 231 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly documented in available literature. However, standard methodologies for compounds of this nature can be applied.
Synthesis of this compound
A plausible and common method for the synthesis of N-substituted 4-cyanobenzamides involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with the corresponding amine.[2] In the case of this compound, this would involve the reaction of 4-cyanobenzoyl chloride with dimethylamine.
General Procedure:
-
Dissolution: 4-cyanobenzoyl chloride is dissolved in an anhydrous inert solvent such as dichloromethane (DCM).
-
Base Addition: A suitable base, for instance, triethylamine (TEA) or pyridine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Amine Addition: A solution of dimethylamine in the same solvent is added dropwise to the stirred solution of the acyl chloride, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), until completion.
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.
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Caption: General synthesis workflow for this compound.
Biological Activity
Currently, there is a lack of specific studies detailing the biological activity or any associated signaling pathways for this compound in the public scientific literature. However, the benzamide and cyanobenzoyl moieties are present in various biologically active molecules, including some that act as farnesyltransferase inhibitors.[3] This suggests that this compound could be a candidate for biological screening in various assays.
dot
Caption: Potential for biological activity based on structural motifs.
References
- 1. This compound | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-cyano-N,N-dimethylbenzamide (CAS 24167-50-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-cyano-N,N-dimethylbenzamide, a substituted benzamide with potential applications in chemical synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, spectral characteristics, and synthesis. Currently, there is limited publicly available information regarding the specific biological activity and mechanism of action of this compound.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its core structure consists of a benzamide moiety with a cyano group at the para position of the benzene ring and two methyl groups attached to the amide nitrogen.
| Property | Value | Source |
| CAS Number | 24167-50-8 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzamide, 4-cyano-N,N-dimethyl- | [2] |
| Appearance | White crystalline solid | [1] |
| Vapor Pressure | 0.00887 mmHg | [1][3] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum shows characteristic chemical shifts for the carbon atoms in the molecule.[2]
| Assignment | Chemical Shift (ppm) |
| Aromatic C-CN | --- |
| Aromatic C-C=O | --- |
| Aromatic C-H | --- |
| C=O | --- |
| -N(CH₃)₂ | --- |
| -C≡N | --- |
| (Specific assignments are not fully available in the public domain) |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for N,N-dimethylbenzamides involve the loss of the dimethylamino group and cleavage of the amide bond.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.[3][6][7]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (nitrile) stretch | 2220-2260 |
| C=O (amide) stretch | 1630-1680 |
| C-N stretch | 1250-1350 |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 |
| (Data for the specific compound is not fully available) |
Synthesis
The synthesis of this compound can be achieved through the reaction of 4-cyanobenzoyl chloride with dimethylamine.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar N,N-dimethylbenzamides.[8]
Materials:
-
4-cyanobenzoyl chloride
-
Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Anhydrous inert solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzoyl chloride (1 equivalent) in an anhydrous inert solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine (1.1-1.5 equivalents) to the cooled solution of 4-cyanobenzoyl chloride with vigorous stirring. If using dimethylamine gas, it can be bubbled through the solution. If a tertiary amine base is used, it can be added to the reaction mixture prior to the addition of dimethylamine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess dimethylamine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
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Biological Activity and Mechanism of Action
There is currently a significant lack of publicly available data on the specific biological activity, mechanism of action, and signaling pathways associated with this compound.
However, the benzamide scaffold is present in a variety of biologically active molecules. Substituted benzamides have been reported to exhibit a range of activities, including enzyme inhibition and cytotoxicity against cancer cell lines. For instance, some benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), cholinesterases, carbonic anhydrases, and tyrosinases.[9] Additionally, certain benzamide derivatives have shown cytotoxic effects on various cancer cell lines.[10]
It is important to note that these activities are for other substituted benzamides and cannot be directly extrapolated to this compound without experimental validation. Further research is required to determine the biological profile of this specific compound.
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Conclusion
This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its spectral characteristics are partially documented, a complete and assigned dataset would be beneficial for future research. The primary knowledge gap lies in its biological activity. Given the diverse biological roles of other substituted benzamides, this compound represents an interesting candidate for screening in various biological assays to uncover potential therapeutic applications. Future studies should focus on a systematic evaluation of its bioactivity, and if any is found, subsequent investigation into its mechanism of action and effects on cellular signaling pathways.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved 9.(a) Provide fragmentation reactions to account for | Chegg.com [chegg.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 7. N,N-Dimethylbenzamide(611-74-5) IR Spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Molecular Structure of 4-cyano-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-cyano-N,N-dimethylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this compound. This document consolidates available data on its chemical identity, physicochemical properties, and spectral characteristics. While specific biological activity and detailed experimental protocols for this particular molecule are not extensively documented in publicly accessible literature, this guide furnishes information on related compounds and general synthetic methodologies to inform future research and application.
Chemical Identity and Molecular Structure
This compound is a substituted aromatic amide with the chemical formula C₁₀H₁₀N₂O.[1] Its structure features a benzene ring substituted at the para position with a cyano group (-C≡N) and a dimethylamido group (-C(=O)N(CH₃)₂).
Table 1: Chemical Identifiers and Descriptors [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 24167-50-8 |
| Molecular Formula | C₁₀H₁₀N₂O |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)C#N |
| InChIKey | CPSNYKXHMCDALW-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 174.20 g/mol |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 174.079312947 g/mol |
| Monoisotopic Mass | 174.079312947 g/mol |
| Topological Polar Surface Area | 44.1 Ų |
| Heavy Atom Count | 13 |
| Complexity | 231 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: The presence of a ¹³C nuclear magnetic resonance spectrum is noted in chemical databases.[1] Based on the structure, one would expect distinct signals for the methyl carbons, the carbonyl carbon, the cyano carbon, and the aromatic carbons. The chemical shifts of nitrile carbons are typically found in the range of 110-120 ppm.[2] Carbonyl carbons in amides generally appear in the region of 165-180 ppm.[3][4] Aromatic carbons will have signals in the approximate range of 120-150 ppm, with variations depending on the electronic effects of the substituents. The two methyl carbons on the nitrogen atom are expected to produce a single signal due to free rotation around the C-N bond at room temperature. For comparison, the ¹³C NMR chemical shifts for the related compound N,N-dimethyl-4-(trifluoromethoxy)benzamide in CDCl₃ are δ 170.4, 150.0, 135.0, 129.0, 120.9, 120.5 (q, J = 258 Hz), 39.7, 35.6.[5]
-
¹H NMR: A definitive ¹H NMR spectrum for this compound is not available. However, based on its structure, one would anticipate signals for the aromatic protons and the methyl protons. The aromatic protons would likely appear as a set of doublets in the aromatic region (typically 7-8 ppm) due to the para-substitution pattern. The six protons of the two methyl groups would likely appear as a single singlet, integrating to six protons, in the upfield region of the spectrum. For the related compound N,N-dimethyl-4-(trifluoromethoxy)benzamide, the ¹H NMR signals in CDCl₃ are observed at δ 7.49 – 7.41 (m, 2H), 7.26 – 7.20 (m, 2H), 3.10 (s, 3H), and 2.97 (s, 3H).[5]
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. Key characteristic absorption bands can be predicted based on its functional groups. A strong absorption band corresponding to the C≡N (nitrile) stretching vibration is expected in the range of 2200-2300 cm⁻¹.[6] The C=O (amide) stretching vibration should give rise to a strong band typically between 1630 and 1680 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The spectrum of the parent compound, N,N-dimethylbenzamide, shows characteristic absorptions that can be used for comparison.[7]
Mass Spectrometry (MS)
Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS), is indicated as being available for this compound in public databases. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (174.20). Fragmentation patterns would likely involve the loss of the dimethylamino group and other characteristic fragments of the benzoyl moiety.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general methods for the synthesis of N,N-dimethylbenzamides and N-cyano amides can be adapted.
General Synthesis of N,N-Dimethylbenzamides
A common method for the synthesis of N,N-dimethylbenzamides involves the reaction of a corresponding benzoic acid or its activated derivative (e.g., benzoyl chloride) with dimethylamine.
Workflow for a potential synthesis of this compound:
Caption: A potential synthetic workflow for this compound.
Experimental Protocol (General Procedure for Amide Synthesis):
-
Activation of Carboxylic Acid: 4-cyanobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, to form the more reactive acyl chloride intermediate, 4-cyanobenzoyl chloride. This reaction is typically performed at room temperature or with gentle heating. Excess chlorinating agent and solvent are usually removed under reduced pressure.
-
Amidation: The resulting 4-cyanobenzoyl chloride is then dissolved in a suitable aprotic solvent. A solution of dimethylamine, often in a solvent like tetrahydrofuran (THF) or as an aqueous solution, is added dropwise to the acyl chloride solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. The reaction mixture is then typically stirred at room temperature for several hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo. The crude product can then be purified by techniques such as recrystallization or column chromatography on silica gel.
Biological Activity and Drug Development Potential
There is a significant lack of publicly available information regarding the specific biological activity, pharmacological profile, and potential applications in drug development for this compound.
However, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules. Substituted benzamides have been investigated for various therapeutic applications, including as antipsychotics, antiemetics, and gastroprokinetic agents. Furthermore, various benzamide derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes such as EGFR tyrosine kinase and as agents to overcome multidrug resistance in cancer.[8][9] The biological evaluation of a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole has shown good larvicidal and fungicidal activities.[10]
The presence of the cyano group in this compound can influence its electronic properties, lipophilicity, and metabolic stability, which are key factors in determining its pharmacological profile. The cyano group can also participate in hydrogen bonding interactions with biological targets.
Given the diverse biological activities of related benzamide compounds, this compound represents a molecule of interest for further biological screening and evaluation in various disease models. No specific signaling pathways associated with this compound have been identified.
Crystallographic Data
A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. Therefore, no experimental data on its solid-state conformation, bond lengths, and bond angles are currently available. For a related compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the crystal structure has been determined, revealing details about the geometry of the hydrazide moiety and intermolecular contacts.[11] Computational modeling could provide theoretical insights into the three-dimensional structure of this compound.
Conclusion
This compound is a well-defined chemical entity with predicted physicochemical properties that suggest its potential for further investigation. While detailed experimental data, particularly regarding its biological activity and complete spectroscopic characterization, are sparse in the public domain, this technical guide provides a foundational understanding of its molecular structure and potential synthetic routes. The established importance of the benzamide scaffold in medicinal chemistry suggests that this compound could be a valuable candidate for future research and development in various therapeutic areas. Further experimental work is necessary to fully elucidate its chemical and biological profile.
References
- 1. This compound | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethylbenzamide(611-74-5) IR Spectrum [m.chemicalbook.com]
- 8. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
4-cyano-N,N-dimethylbenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-cyano-N,N-dimethylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. This document covers its chemical identity, including its IUPAC name and synonyms, physicochemical properties, and outlines experimental protocols for its synthesis and characterization. While specific biological data for this compound is limited, this guide explores the known pharmacological activities of related benzamide and cyano-substituted benzamide derivatives to propose a logical workflow for investigating its potential therapeutic applications.
Chemical Identity and Properties
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Systematic Name | This compound |
| CAS Number | 24167-50-8 |
| PubChem CID | 16227796 |
| Other Synonyms | Benzamide, 4-cyano-N,N-dimethyl- |
| 4-(Dimethylcarbamoyl)benzonitrile |
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the computed physicochemical properties of this compound.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 174.079313 g/mol | PubChem[1] |
| Topological Polar Surface Area | 44.1 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Synthesis and Characterization
Proposed Synthetic Protocol
A common method for the synthesis of N,N-dimethylbenzamides involves the reaction of a corresponding benzoyl chloride with dimethylamine.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 4-cyanobenzoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Amine Addition: A solution of dimethylamine (2.2 equivalents) in the same solvent is added dropwise to the stirred solution of 4-cyanobenzoyl chloride over a period of 30-60 minutes, maintaining the temperature below 5°C. An excess of a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), can be added to scavenge the HCl byproduct.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the N,N-dimethyl protons with appropriate chemical shifts, multiplicities, and integrations. The aromatic protons would likely appear as two doublets in the aromatic region, and the dimethyl protons as one or two singlets depending on the rotational barrier around the amide C-N bond. |
| ¹³C NMR | Resonances for the quaternary carbon of the cyano group, the carbonyl carbon, the aromatic carbons, and the N,N-dimethyl carbons.[1] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (174.0793 m/z for [M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound when analyzed using a suitable column and mobile phase. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the amide group (around 1630 cm⁻¹), and C-H stretches of the aromatic and methyl groups. |
Potential Biological Activity and Therapeutic Applications
While no specific biological activity has been reported for this compound, the benzamide scaffold is a well-established pharmacophore present in a wide range of clinically used drugs. Furthermore, the introduction of a cyano group can significantly modulate the pharmacological properties of a molecule.
Benzamide derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Antipsychotic agents: Many substituted benzamides act as dopamine D2 receptor antagonists.[2][3][4]
-
Antiemetics: Certain benzamides are used to manage nausea and vomiting.[2]
-
Enzyme inhibitors: Benzamide derivatives have been identified as potent inhibitors of enzymes such as histone deacetylases (HDACs), which are targets in cancer therapy.[5]
-
Hedgehog signaling pathway inhibitors: Some benzamides act as Smoothened (SMO) antagonists, playing a role in cancer treatment.[6]
-
Sigma-1 Receptor Ligands: Cyano-substituted benzamide derivatives have shown high affinity and selectivity for the sigma-1 receptor, which is implicated in various central nervous system disorders.[7]
The presence of the electron-withdrawing cyano group in this compound may confer unique pharmacological properties, potentially enhancing its potency or selectivity for specific biological targets.
Proposed Experimental Workflow for Biological Evaluation
To elucidate the biological activity of this compound, a systematic experimental workflow is proposed.
Caption: Logical workflow for the biological evaluation of this compound.
Initial High-Throughput Screening (HTS)
The compound should be screened against a diverse panel of biological targets, including:
-
Receptor binding assays: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Given the history of benzamides, particular attention should be paid to dopamine and serotonin receptors.
-
Enzyme inhibition assays: A panel of kinases, proteases, and other enzymes relevant to disease, such as HDACs.
-
Phenotypic screens: Cell-based assays that measure a specific cellular response, such as cell proliferation, apoptosis, or cytokine production.
Target Identification and Validation
If the initial screening yields a "hit," the next step is to identify the specific molecular target responsible for the observed activity. This can be achieved through techniques such as:
-
Affinity chromatography-mass spectrometry.
-
Computational target prediction.
-
Genetic approaches (e.g., shRNA or CRISPR-Cas9 screening).
In Vitro Pharmacological Characterization
Once a target is identified, the compound's potency, selectivity, and mechanism of action should be characterized in detail using a variety of in vitro assays, such as:
-
Dose-response curves to determine IC₅₀ or EC₅₀ values.
-
Binding kinetics to determine association and dissociation rates.
-
Functional assays to elucidate the compound's effect on target activity.
-
Selectivity profiling against a panel of related targets.
In Vivo Efficacy Studies
Promising compounds should be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and pharmacodynamics.
Conclusion
This compound represents an interesting chemical entity with unexplored pharmacological potential. Based on the well-documented activities of the benzamide and cyano-substituted benzamide classes of compounds, it is a promising candidate for further investigation in drug discovery programs. The experimental workflows outlined in this guide provide a rational approach to elucidating its biological activity and potential therapeutic applications. Further research into this and similar molecules could lead to the development of novel therapeutics for a range of diseases.
References
- 1. This compound | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of substituted benzamide drugs with cerebral dopamine pathways [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral Data for 4-Cyano-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-cyano-N,N-dimethylbenzamide. The information presented herein is crucial for the unequivocal identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.
Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for this compound through various analytical techniques.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Atom Number | Chemical Shift (δ) ppm |
| C=O | 168.6 |
| C-CN | 141.2 |
| C-C=O | 129.2 |
| CH (aromatic) | 132.2 |
| CN | 118.4 |
| C-N | 113.8 |
| N-(CH₃)₂ | 39.6 |
| N-(CH₃)₂ | 35.1 |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 174 | 100 | [M]⁺ |
| 130 | 55 | [M - C₂H₆N]⁺ |
| 102 | 40 | [M - C₂H₆N - CO]⁺ |
| 72 | 95 | [C₄H₁₀N]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2230 | C≡N stretch |
| ~1645 | C=O stretch (amide) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1400 | C-N stretch (amide) |
| ~850 | C-H bend (p-subst.) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented. These protocols are based on standard laboratory practices for the analysis of aromatic amide compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the ion source parameters (e.g., electron energy for EI, typically 70 eV).
-
Set the mass analyzer parameters to scan a suitable mass range (e.g., m/z 50-300).
-
-
Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase measurements.
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or ATR accessory) in the spectrometer's sample compartment.
-
Acquire a background spectrum (of air or the pure KBr pellet).
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Workflow and Pathway Visualization
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.
A Comprehensive Technical Guide to the Solubility of 4-cyano-N,N-dimethylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 4-cyano-N,N-dimethylbenzamide in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document presents solubility data for the structurally related parent compound, benzamide, as a foundational reference. It is crucial to note that the presence of the 4-cyano group will influence the solubility profile, and the provided data should be considered an estimate. This guide further details established experimental protocols for determining the precise solubility of this compound, empowering researchers to generate accurate data for their specific applications.
Introduction
This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization conditions, and the feasibility of developing solution-based formulations. This guide aims to provide a comprehensive resource for researchers working with this compound.
Estimated Solubility Profile (Based on Benzamide Data)
The following table summarizes the mole fraction solubility of benzamide in several common organic solvents at various temperatures. This data is intended to serve as a reference point for estimating the solubility behavior of this compound.[1][2]
Table 1: Mole Fraction Solubility (x10²) of Benzamide in Various Organic Solvents [1][2]
| Solvent | 283.15 K | 293.15 K | 298.15 K | 303.15 K | 313.15 K | 323.15 K |
| Methanol | 13.85 | 18.41 | 21.50 | 24.12 | 31.34 | 40.48 |
| Acetone | - | - | 19.80 | - | - | - |
| Ethanol | 5.89 | 8.01 | 9.50 | 10.72 | 14.21 | - |
| 1-Propanol | - | - | 6.80 | - | - | - |
| 1-Butanol | - | - | 4.80 | - | - | - |
| Isopropanol | - | - | 5.50 | - | - | - |
| Isobutanol | - | - | 4.20 | - | - | - |
| Methyl Acetate | - | - | 3.90 | - | - | - |
| Ethyl Acetate | - | - | 3.20 | - | - | - |
| Butyl Acetate | - | - | 2.50 | - | - | - |
| Acetonitrile | - | - | 2.20 | - | - | - |
| Water | - | - | 0.15 | - | - | - |
Note: This data pertains to benzamide , not this compound. The solubility of this compound is expected to differ due to the presence of the cyano group and should be experimentally determined for accurate results.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, established experimental methods should be employed. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[3]
Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until the solution is saturated.[4][5]
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Sealed vials or flasks
-
Constant temperature shaker bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4] The exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid remains constant over time.
-
Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful decantation or by filtering the solution through a syringe filter (ensure the filter material is compatible with the solvent).[6] It is critical to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: Accurately dilute the saturated solution with a suitable solvent to a concentration within the linear range of the chosen analytical method.
Analytical Quantification Methods
The concentration of the dissolved this compound in the saturated solution can be determined using various analytical techniques.
HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a solution.[7][8]
Procedure:
-
Method Development: Develop a suitable HPLC method with a column and mobile phase that provides good separation and peak shape for this compound. A UV detector is commonly used for quantification.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the diluted saturated solution into the HPLC system and determine the peak area.
-
Calculation: Use the calibration curve to calculate the concentration of this compound in the diluted sample, and then back-calculate the concentration in the original saturated solution.
This is a direct and simple method that involves determining the mass of the solute in a known volume of the saturated solution.[9][10][11]
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.[10]
-
Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dried residue is achieved.[10]
-
Weighing: Accurately weigh the evaporating dish containing the dried solute.
-
Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of mass per volume (e.g., g/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of several factors related to the solute, the solvent, and the experimental conditions. Understanding these relationships is crucial for predicting and controlling solubility.
Conclusion
This technical guide serves as a foundational resource for researchers investigating the solubility of this compound. While a definitive quantitative solubility profile for this specific compound remains to be established through experimental work, the provided data for benzamide offers a useful starting point for estimation. The detailed experimental protocols outlined in this document provide a clear roadmap for obtaining accurate and reliable solubility data. By following these standardized procedures, researchers can generate the critical data needed to advance their work in drug discovery and development.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. improvedpharma.com [improvedpharma.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. solubilityofthings.com [solubilityofthings.com]
Uncharted Territory: The Biological Activity of 4-cyano-N,N-dimethylbenzamide Remains Undefined
A comprehensive review of scientific literature reveals a notable absence of published research on the biological activity of 4-cyano-N,N-dimethylbenzamide. Despite its defined chemical structure and commercial availability, this compound has not been the subject of significant pharmacological investigation, leaving its potential interactions with biological systems, therapeutic or otherwise, largely unknown.
For researchers, scientists, and drug development professionals, this lack of data presents both a challenge and an opportunity. While there is no established foundation of knowledge to build upon, it also signifies an open field for novel discovery. The core requirements of a technical guide—quantitative data, detailed experimental protocols, and defined signaling pathways—cannot be fulfilled at this time due to the dearth of primary research.
A Look at Structurally Related Benzamides for Potential Clues
In the absence of direct evidence, preliminary hypotheses about the potential biological activity of this compound can be formulated by examining the activities of structurally analogous compounds. The benzamide moiety is a common scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with diverse biological targets.
For instance, a study on a series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles identified them as potent and selective farnesyltransferase inhibitors.[1] Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are implicated in cancer cell signaling. While this compound is a simpler molecule, the presence of the cyano- and benzamide groups could suggest a potential, albeit likely weaker, interaction with similar enzymatic targets.
The broader class of N,N-dialkylbenzamides has been explored for various applications, including as insect repellents and as ligands for dopamine and serotonin receptors. However, the specific substitutions on the aromatic ring and the amide nitrogen are critical determinants of biological activity, making direct extrapolation to the 4-cyano derivative speculative.
The Path Forward: A Call for Foundational Research
To elucidate the potential biological activity of this compound, a systematic screening approach is necessary. The following represents a logical workflow for initiating such an investigation.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.
A foundational step would involve subjecting this compound to a battery of high-throughput screening (HTS) assays against a diverse panel of biological targets, including common enzyme classes (e.g., kinases, proteases, phosphatases) and receptors (e.g., G-protein coupled receptors, nuclear receptors).
Should any "hits" be identified from these initial screens, the subsequent steps would involve:
-
Dose-Response Studies: To quantify the potency of the compound (e.g., IC50 or EC50 values).
-
Mechanism of Action (MoA) Studies: To elucidate how the compound exerts its biological effect.
-
In Vitro and In Vivo Models: To assess the compound's efficacy and safety profile in more complex biological systems.
Until such fundamental research is conducted and published, the biological landscape of this compound will remain uncharted. The scientific community is encouraged to undertake these initial exploratory studies to determine if this compound holds any promise for future therapeutic development.
References
An In-depth Technical Guide to 4-cyano-N,N-dimethylbenzamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-cyano-N,N-dimethylbenzamide, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications as a building block in the development of therapeutic agents.
Core Data Summary
Quantitative data for this compound and its precursor, 4-cyanobenzoyl chloride, are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| CAS Number | 24167-50-8 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Expected to be soluble in organic solvents. | General chemical principles |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR | Chemical shifts will depend on the solvent used. Expected signals for aromatic protons and two methyl groups. | General NMR principles |
| ¹³C NMR | Expected signals for aromatic carbons, a nitrile carbon, a carbonyl carbon, and two methyl carbons. The nitrile carbon typically appears around 115-125 ppm, and the carbonyl carbon around 160-170 ppm. | General NMR principles[3][4][5][6] |
| IR Spectroscopy | A strong, sharp absorption band for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ for aromatic nitriles. A strong absorption for the carbonyl (C=O) stretch of the amide is expected around 1630-1680 cm⁻¹. | General IR principles[7] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 174.20. Fragmentation patterns would likely involve the loss of the dimethylamino group and other characteristic fragments. | General MS principles |
Table 3: Properties of the Key Synthetic Precursor: 4-Cyanobenzoyl Chloride
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO | PubChem |
| Molecular Weight | 165.57 g/mol | PubChem |
| CAS Number | 6068-72-0 | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 68-70 °C | Sigma-Aldrich |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the conversion of 4-cyanobenzoic acid to 4-cyanobenzoyl chloride, followed by the amidation of the acid chloride with dimethylamine.
Step 1: Synthesis of 4-Cyanobenzoyl Chloride
Experimental Protocol:
This protocol is adapted from a standard procedure for the synthesis of acyl chlorides from carboxylic acids.
-
Materials:
-
4-Cyanobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or other inert solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyanobenzoic acid in anhydrous toluene.
-
Add a catalytic amount (a few drops) of DMF to the suspension.
-
Slowly add an excess of thionyl chloride (approximately 1.5-2.0 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 4-cyanobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
-
Step 2: Synthesis of this compound
Experimental Protocol:
This protocol is a standard method for the formation of amides from acyl chlorides.
-
Materials:
-
4-Cyanobenzoyl chloride
-
Dimethylamine (as a solution in THF, ethanol, or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Triethylamine or pyridine (as a base, optional)
-
-
Procedure:
-
Dissolve the crude or purified 4-cyanobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (approximately 2.2 equivalents) in an appropriate solvent to the stirred solution of 4-cyanobenzoyl chloride. If using dimethylamine gas, it can be bubbled through the solution. The addition of a non-nucleophilic base like triethylamine (1.2 equivalents) can be used to scavenge the HCl byproduct.
-
A white precipitate of dimethylamine hydrochloride may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography on silica gel.
-
Application as a Chemical Intermediate in Drug Discovery
The benzamide functional group is a prevalent scaffold in a variety of biologically active molecules. The presence of a cyano group in this compound offers a versatile handle for further chemical modifications, making it an attractive intermediate for the synthesis of pharmaceutical compounds.
Potential Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Many PARP inhibitors feature a substituted benzamide moiety as a key pharmacophore that interacts with the nicotinamide binding site of the enzyme. While no specific drug is directly synthesized from this compound in the reviewed literature, its structure makes it a logical precursor for the synthesis of novel PARP inhibitors. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to generate more complex heterocyclic systems.
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic route to this compound.
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Logical Relationship as a PARP Inhibitor Intermediate
References
- 1. This compound | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. scribd.com [scribd.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
The Ascent of Substituted Benzamides: A Technical Guide to their Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted benzamides represent a cornerstone in the pharmacopeia of neuropsychiatric and gastrointestinal therapeutics. From their serendipitous discovery to their refinement as highly selective dopamine receptor antagonists, this class of compounds has significantly impacted the management of psychosis, nausea, and motility disorders. This in-depth technical guide traces the historical development of key substituted benzamides, including sulpiride, amisulpride, metoclopramide, and domperidone. It provides a comprehensive overview of their primary mechanism of action centered on dopamine D2 and D3 receptor antagonism, supported by comparative quantitative data on receptor binding affinities. Furthermore, this guide serves as a practical resource by detailing the core experimental protocols—from in vitro receptor binding assays to in vivo behavioral models and clinical trial designs—that have been instrumental in their evaluation and development. Visualized signaling pathways and experimental workflows are provided to elucidate the complex biological and procedural relationships inherent in the study of these compounds.
Introduction: A Serendipitous Beginning
The story of substituted benzamides begins not in the realm of psychiatry, but in the pursuit of improved local anesthetics. In the late 1950s, French researchers at Laboratoires Delagrange, while working to enhance the anti-dysrhythmic properties of procainamide, synthesized a series of related compounds.[1] This research first led to the development of metoclopramide in the mid-1950s, which, while having negligible anesthetic or anti-arrhythmic activity, demonstrated potent anti-emetic effects in animal models.[2] Subsequent refinement of this chemical scaffold in 1966 yielded sulpiride, the first substituted benzamide to be recognized for its antipsychotic properties.[1][3]
These early discoveries laid the groundwork for a new class of drugs with a distinct pharmacological profile. Unlike the phenothiazines and butyrophenones which were the standard of antipsychotic care at the time, substituted benzamides showed a more selective affinity for dopamine receptors, particularly the D2 subtype. This selectivity was hypothesized to contribute to a more favorable side-effect profile, especially concerning extrapyramidal symptoms.
Over the following decades, further medicinal chemistry efforts led to the development of other important substituted benzamides. Amisulpride, introduced in the 1990s, offered a dual mechanism of action depending on the dose, targeting both presynaptic and postsynaptic D2/D3 receptors, making it effective for both positive and negative symptoms of schizophrenia, as well as dysthymia.[4][5][6] Domperidone was developed in 1974 as a peripherally selective D2 and D3 receptor antagonist, which minimized central nervous system side effects, making it a valuable antiemetic and prokinetic agent.[7][8]
Mechanism of Action: Selective Dopamine Receptor Antagonism
The primary mechanism of action for the therapeutic effects of most substituted benzamides is the antagonism of dopamine D2 and D3 receptors.[4][9] In conditions like schizophrenia, an overactivity of dopaminergic pathways, particularly in the mesolimbic system, is thought to contribute to the positive symptoms (e.g., hallucinations, delusions). By blocking postsynaptic D2/D3 receptors in this region, substituted benzamides reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[10]
Interestingly, some substituted benzamides, like amisulpride, exhibit a dose-dependent effect.[6] At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally provide a negative feedback signal to inhibit further dopamine release. By blocking them, low-dose amisulpride actually increases synaptic dopamine concentrations, which is believed to contribute to its efficacy in treating negative symptoms of schizophrenia and dysthymia.[5][6] At higher doses, the postsynaptic receptor blockade becomes dominant, leading to the antipsychotic effect.[6]
The "atypical" nature of some substituted benzamide antipsychotics is attributed to their selective action on mesolimbic dopamine pathways over the nigrostriatal pathway.[9] This selectivity is thought to be the reason for a lower incidence of extrapyramidal side effects (e.g., parkinsonism, tardive dyskinesia) compared to older, "typical" antipsychotics that block D2 receptors more indiscriminately.[9]
Below is a diagram illustrating the signaling pathway of the Dopamine D2 receptor and the points of intervention for substituted benzamides.
Quantitative Data: Receptor Binding Affinities
The therapeutic efficacy and side-effect profile of substituted benzamides are closely linked to their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity. The following table summarizes the Ki values for several key substituted benzamides and comparator antipsychotics at dopamine and serotonin receptors. This data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other sources, and it should be noted that values can vary between studies due to different experimental conditions.[3][11][12]
| Compound | D2 (Ki, nM) | D3 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |
| Substituted Benzamides | ||||
| Amisulpride | 2.8 | 3.2 | >10,000 | 11.5 |
| Sulpiride | 23 | 17.5 | >10,000 | >10,000 |
| Metoclopramide | 260 | 290 | >10,000 | >10,000 |
| Domperidone | 33 | 59 | >10,000 | >10,000 |
| Comparator Antipsychotics | ||||
| Haloperidol (Typical) | 1.2 | 0.7 | 45 | 5.7 |
| Risperidone (Atypical) | 3.1 | 10.4 | 0.16 | 1.7 |
| Olanzapine (Atypical) | 11 | 22 | 4 | 11 |
Experimental Protocols
The development and characterization of substituted benzamides rely on a battery of standardized in vitro and in vivo assays. This section provides detailed methodologies for key experiments.
In Vitro: Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound (substituted benzamide) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the D2 receptor.
-
Homogenize the cells in an ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane preparation (containing 10-20 µg of protein) to designated wells.
-
Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation to designated wells.
-
Competitive Binding: Add 50 µL of the test compound (at serial dilutions), 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo: Animal Models for Antipsychotic Activity
Animal models are crucial for assessing the potential therapeutic efficacy and side effects of new compounds.
The CAR test is a predictive screen for antipsychotic activity. Clinically effective antipsychotics selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.
Objective: To evaluate the antipsychotic-like potential of a test compound.
Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric footshock, and a conditioned stimulus (CS) source (e.g., a light or a tone).
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a tone) for a fixed period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor concurrently with the CS.
-
The rat can escape the shock by moving to the other compartment (an escape response).
-
Repeat this procedure for a set number of trials (e.g., 30-50 trials) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Administer the test compound or vehicle to the trained animals.
-
After a predetermined time, place the animals back in the shuttle box and run another session of trials.
-
Record the number of avoidance responses and escape failures.
-
An effective antipsychotic will significantly decrease the number of avoidance responses without significantly increasing the number of escape failures.
-
This test is used to assess the propensity of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity.
Objective: To measure the cataleptic effects of a test compound.
Apparatus: A horizontal bar raised approximately 4-5 cm above a flat surface.
Procedure:
-
Administer the test compound (e.g., haloperidol as a positive control) or vehicle to mice or rats.
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start a stopwatch and measure the time the animal remains in this unnatural posture (the latency to move both forepaws off the bar).
-
A cut-off time is typically set (e.g., 180 seconds) to avoid undue stress on the animal.
-
A significant increase in the time spent on the bar indicates a cataleptic effect, suggesting a higher risk of inducing EPS.
Clinical Trial Design: A Phase III Protocol Outline
Phase III clinical trials are pivotal for establishing the efficacy and safety of a new drug in a large patient population before it can be approved for marketing.
Objective: To evaluate the efficacy and safety of a new substituted benzamide ("NewDrug") compared to a standard-of-care atypical antipsychotic and placebo in patients with acute schizophrenia.
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia (DSM-5 criteria).
-
Experiencing an acute psychotic episode.
-
Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.
-
-
Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
Significant unstable medical conditions.
-
Substance use disorder within the last 6 months.
-
Treatment Arms (e.g., 6-week duration):
-
NewDrug (fixed dose, e.g., 20 mg/day).
-
Active Comparator (e.g., Olanzapine 10 mg/day).
-
Placebo.
Key Procedures and Assessments:
-
Screening Period (up to 2 weeks): Obtain informed consent, verify eligibility, and perform baseline assessments.
-
Randomization: Eligible patients are randomly assigned to one of the three treatment arms.
-
Treatment Period (6 weeks):
-
Administer study medication daily.
-
Weekly assessments for efficacy and safety.
-
-
Primary Efficacy Endpoint: Change from baseline in PANSS total score at Week 6.
-
Secondary Efficacy Endpoints:
-
Change in Clinical Global Impression-Severity (CGI-S) score.
-
Proportion of patients achieving ≥30% reduction in PANSS total score.
-
-
Safety and Tolerability Assessments:
-
Monitoring of adverse events.
-
Measurement of vital signs, weight, and ECGs.
-
Laboratory tests (hematology, clinical chemistry, prolactin levels).
-
Assessment of extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
Statistical Analysis:
-
The primary analysis will be a mixed-model for repeated measures (MMRM) on the change from baseline in PANSS total score.
-
Analyses will be performed on the intent-to-treat (ITT) population.
The Drug Discovery and Development Workflow
The journey of a substituted benzamide from a laboratory concept to a marketed drug is a long and complex process, illustrated in the workflow diagram below.
Conclusion
The substituted benzamides have evolved from a chemical curiosity into a diverse and clinically valuable class of drugs. Their history underscores the importance of both serendipity and rational drug design in pharmaceutical innovation. A deep understanding of their selective mechanism of action at dopamine receptors, quantified by robust in vitro and in vivo experimental data, continues to guide the development of new agents with improved efficacy and tolerability. The rigorous, multi-stage process of preclinical and clinical evaluation ensures that only the most promising candidates reach patients. For researchers and drug development professionals, the principles and methodologies outlined in this guide are fundamental to the ongoing effort to refine and expand the therapeutic potential of substituted benzamides and to discover the next generation of treatments for complex neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR | Technology Networks [technologynetworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Psychiatric Pharmacy Essentials: Major Clinical Trials in Schizophrenia/Psychosis | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ki Database - Wikipedia [en.wikipedia.org]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. collaborativedrug.com [collaborativedrug.com]
- 10. US6169094B1 - Compositions of (S) (-)-amisulpride - Google Patents [patents.google.com]
- 11. Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyano Group in Aromatic Systems: A Theoretical and Practical Guide for Drug and Materials Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano (-C≡N) group to an aromatic ring profoundly alters its electronic structure and chemical reactivity, a feature that has been extensively leveraged in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of the theoretical properties of cyano-substituted aromatic compounds, offering insights into their behavior and practical applications. By understanding these core principles, researchers can more effectively design molecules with tailored properties, from potent drug candidates to high-performance organic semiconductors.
Core Electronic Properties: The Influence of the Cyano Group
The cyano group is one of the strongest electron-withdrawing groups in organic chemistry. Its powerful influence stems from a combination of two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the aromatic ring, leading to a general decrease in electron density across the ring.
-
Resonance Effect (-M or -R): The cyano group can participate in resonance, withdrawing electron density from the pi (π) system of the aromatic ring. This delocalization of electrons further depletes the ring's electron density, particularly at the ortho and para positions.
This potent electron-withdrawing nature significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The stabilization of the LUMO level is particularly crucial for applications in organic electronics, as it facilitates electron injection and transport, a key characteristic of n-type semiconductors.[2][3]
Quantitative Electronic Descriptors
The electronic impact of the cyano group can be quantified through various experimental and computational parameters. Hammett constants (σ), for instance, provide an empirical measure of the electron-donating or -withdrawing ability of a substituent. The large positive Hammett constant for the cyano group confirms its strong electron-withdrawing character.[4][5][6] Computational chemistry, particularly Density Functional Theory (DFT), allows for the precise calculation of key electronic properties.
| Parameter | Benzonitrile | Aniline | Phenol | Toluene |
| HOMO Energy (eV) | -7.01 | -5.33 | -5.76 | -6.23 |
| LUMO Energy (eV) | -0.73 | 0.61 | 0.31 | 0.79 |
| HOMO-LUMO Gap (eV) | 6.28 | 5.94 | 6.07 | 7.02 |
| Hammett Constant (σp) | +0.66[5] | -0.66[5] | -0.37[5] | -0.17[5] |
| Dipole Moment (Debye) | 4.18[7] | 1.53 | 1.45 | 0.36 |
Table 1: Comparison of calculated electronic properties (DFT, B3LYP/6-31G) and experimental Hammett constants for benzonitrile and other substituted benzenes. Data illustrates the significant HOMO/LUMO stabilization and strong electron-withdrawing nature imparted by the cyano group.*
Chemical Reactivity of Cyano-Aromatic Compounds
The electron-deficient nature of the aromatic ring in cyano-substituted compounds dictates their reactivity, making them behave quite differently from electron-rich or neutral aromatic systems.
Electrophilic Aromatic Substitution (EAS)
The cyano group is a strong deactivator for electrophilic aromatic substitution. By withdrawing electron density, it makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. Furthermore, it acts as a meta-director . The resonance structures of the carbocation intermediate (the sigma complex) show that when the electrophile attacks at the ortho or para positions, one of the resonance forms places a positive charge directly on the carbon atom bearing the electron-withdrawing cyano group. This is a highly destabilized arrangement. In contrast, attack at the meta position avoids this unfavorable configuration, making it the preferred pathway.
Caption: Resonance structures for ortho vs. meta attack in EAS.
Nucleophilic Aromatic Substitution (NAS)
Conversely, the strong electron-withdrawing properties of the cyano group activate the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a good leaving group (e.g., a halogen). The cyano group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for the reaction. This property is highly valuable in synthetic chemistry for building complex molecular architectures.
Caption: Logical workflow for Nucleophilic Aromatic Substitution (NAS).
Spectroscopic Signatures
Cyano-substituted aromatic compounds exhibit distinct spectroscopic features that are useful for their identification and characterization.
-
Infrared (IR) and Raman Spectroscopy: The most prominent feature is the C≡N stretching vibration, which appears as a sharp, intense band in the region of 2220-2240 cm⁻¹ for aromatic nitriles.[8] The conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles (2240-2260 cm⁻¹).[8] The exact position and intensity of this peak are sensitive to the electronic environment, making IR spectroscopy a valuable tool for studying intermolecular interactions.[9]
| Compound | C≡N Stretch (cm⁻¹) | Notes |
| Benzonitrile | ~2230[7] | Conjugation lowers frequency. |
| Acetonitrile | ~2254[10] | Saturated, higher frequency. |
| Benzonitrile Cation | ~2130[11] | Positive charge significantly lowers frequency. |
Table 2: Characteristic C≡N stretching frequencies in IR spectroscopy.
Applications in Drug Discovery and Materials Science
The unique theoretical properties of the cyano group translate directly into significant practical applications.
Medicinal Chemistry and Drug Design
The cyano group is a prevalent pharmacophore in modern pharmaceuticals.[12] Its inclusion in a drug candidate can:
-
Enhance Binding Affinity: The small, linear, and polar nature of the cyano group allows it to fit into sterically congested active sites and act as an excellent hydrogen bond acceptor with amino acid residues like serine or arginine.[13][14]
-
Improve Pharmacokinetics: It is considered a metabolically stable group, often used to block sites of oxidative metabolism, thereby increasing the drug's half-life.[15]
-
Act as a Bioisostere: It can serve as a bioisosteric replacement for other functional groups like carbonyls or halogens, helping to fine-tune a molecule's physicochemical properties and biological activity.[16]
-
Function as a Covalent Warhead: In certain inhibitors, the electrophilic carbon of the nitrile can react with nucleophilic residues (like cysteine) in an enzyme's active site to form a reversible or irreversible covalent bond, leading to potent inhibition.[12][15]
Organic Electronics and Materials Science
The ability of the cyano group to tune electronic properties is central to its use in organic electronics:
-
N-Type Semiconductors: By strongly lowering LUMO energy levels, cyano substitution is a key strategy for designing electron-transporting (n-type) organic semiconductors, which are essential for creating complementary logic circuits and efficient organic solar cells.[1][17][18]
-
Improved Stability: The introduction of cyano groups can enhance the thermal stability and oxidative stability of polycyclic aromatic hydrocarbons (PAHs), making the resulting materials more robust for device applications.[19]
Experimental and Computational Protocols
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a standard method for predicting the electronic properties of cyano-aromatic compounds. A typical workflow provides valuable insights into molecular geometry, orbital energies, and reactivity.
Methodology:
-
Structure Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable level of theory is B3LYP with a 6-31+G(d) or larger basis set.[19]
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (e.g., IR frequencies).
-
Property Calculation: Single-point energy calculations are used to determine electronic properties such as HOMO/LUMO energies, molecular electrostatic potential (MEP), and dipole moment.[20][21]
-
Data Analysis: The calculated data is analyzed to predict reactivity, stability, and potential applications. The HOMO-LUMO gap, for instance, is a key indicator of chemical reactivity and optical properties.[20]
Caption: A typical workflow for DFT calculations of aromatic compounds.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying the cyano group and characterizing cyano-aromatic compounds.[10]
Methodology (Thin Solid Film Method):
-
Sample Preparation: A small amount of the solid compound (approx. 2-5 mg) is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[19][22]
-
Film Deposition: A single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate is obtained. A drop of the prepared solution is placed onto the surface of the plate.[19]
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate. The quality of the film can be visually inspected; it should be relatively transparent.[19]
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plate and ambient air is typically run first and automatically subtracted from the sample spectrum. The sample is then scanned to obtain the infrared spectrum.[23]
-
Data Analysis: The resulting spectrum (Absorbance or Transmittance vs. Wavenumber) is analyzed. The characteristic sharp peak for the C≡N stretch is identified in the 2220-2240 cm⁻¹ region. Other peaks corresponding to aromatic C-H and C=C bonds are also assigned.
Conclusion
The cyano group is a small but powerful functional group that imparts unique and highly desirable properties to aromatic compounds. Its strong electron-withdrawing nature fundamentally alters electronic structure and reactivity, creating materials that are electron-deficient and susceptible to nucleophilic attack. These theoretical properties are the foundation for critical applications, enabling the rational design of targeted pharmaceuticals with improved efficacy and pharmacokinetics, and the development of high-performance organic semiconductors for next-generation electronics. A thorough understanding of the principles outlined in this guide is therefore essential for scientists and researchers working at the forefront of drug discovery and materials innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. webqc.org [webqc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. irjweb.com [irjweb.com]
- 22. eng.uc.edu [eng.uc.edu]
- 23. mse.washington.edu [mse.washington.edu]
Navigating the Safety Profile of 4-cyano-N,N-dimethylbenzamide: A Technical Guide
This technical guide provides an overview of the known properties and inferred safety considerations for 4-cyano-N,N-dimethylbenzamide, designed for researchers, scientists, and professionals in drug development. Due to the scarcity of detailed public data, this document emphasizes general safety protocols and highlights areas where specific information is lacking.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are essential for its safe handling and use in experimental settings. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| CAS Number | 24167-50-8 | BLD Pharm[2], PubChem[1] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Storage | Sealed in dry, room temperature | BLD Pharm[2] |
Hazard Identification and Classification
A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, information on related compounds, such as N,N-dimethylbenzamide, suggests that it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4][5][6] A "Warning" signal word has been associated with the compound by some suppliers, but without specific hazard statements.
Given the presence of a cyano group, while generally less toxic than inorganic cyanide salts, the possibility of hazardous decomposition or metabolism cannot be entirely ruled out without specific toxicological data.[7][8] Aromatic amides and amines can also present long-term health risks.[9][10][11]
The following diagram illustrates a general workflow for assessing the hazards of a chemical with limited safety information.
Caption: A workflow for hazard assessment when a specific SDS is unavailable.
Handling and Storage
Prudent laboratory practices are paramount when handling chemicals with incomplete safety profiles.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][12]
-
Ensure easy access to an eyewash station and safety shower.[3][12]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[3][12]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential.[3][12]
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[3][12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4][5]
The following diagram outlines a logical flow for the safe handling of a chemical like this compound.
Caption: A general workflow for the safe handling of laboratory chemicals.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following measures are based on general principles for handling irritant chemicals.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
The decision-making process for administering first aid is illustrated in the following diagram.
Caption: A decision tree for initial first aid response to chemical exposure.
Toxicological Information
No specific toxicological data, such as LD50 or LC50 values, for this compound has been found in the public domain. The toxicological properties have not been fully investigated. As a general precaution, this compound should be handled as a potentially hazardous substance.
Experimental Protocols
Detailed experimental protocols for toxicological or safety assessments of this compound are not publicly available. Standard methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing of chemicals would be appropriate for a thorough evaluation.
References
- 1. This compound | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 24167-50-8|this compound|BLD Pharm [bldpharm.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Commercial Suppliers and Technical Profile of 4-cyano-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyano-N,N-dimethylbenzamide is a substituted benzamide compound with potential applications in medicinal chemistry and organic synthesis. Its chemical structure, featuring a cyano group and a dimethylated amide, makes it a subject of interest as a potential building block or intermediate in the development of novel therapeutic agents. This technical guide provides an overview of the commercial availability of this compound, its key physicochemical properties, and a discussion of the current landscape of its experimental applications.
Commercial Availability
Several chemical suppliers offer this compound, typically for research and development purposes. The availability from prominent vendors is summarized below. Researchers are advised to consult the suppliers' websites for the most current information on product specifications, availability, and pricing.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Toronto Research Chemicals (TRC) | B419858 | 24167-50-8 | C₁₀H₁₀N₂O | 174.19 | Not specified | 50 mg |
| Sigma-Aldrich (MilliporeSigma) | Not explicitly found, but similar compounds are available. | 24167-50-8 | C₁₀H₁₀N₂O | 174.20 | Not specified | Not applicable |
| EvitaChem | EVT-8649916 (for the diethyl analog) | Not Applicable | Not Applicable | Not Applicable | Not specified | Not specified |
| CymitQuimica | TR-B419858 | 24167-50-8 | C₁₀H₁₀N₂O | 174.19 | Not specified | Not specified |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is aggregated from various chemical databases and supplier technical data sheets.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 24167-50-8 | PubChem |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem |
| Molecular Weight | 174.19 g/mol | Toronto Research Chemicals |
| Appearance | Solid (form may vary) | General chemical knowledge |
| SMILES | CN(C)C(=O)c1ccc(cc1)C#N | PubChem |
| InChI | InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | PubChem |
Experimental Applications and Protocols
A comprehensive search of the scientific literature did not yield specific, detailed experimental protocols for the direct application of this compound in biological assays or as a therapeutic agent. The compound is often listed as a "useful research chemical" or a potential synthetic intermediate.
While research exists on the synthesis and biological evaluation of structurally related benzamide and cyanobenzamide derivatives, particularly as enzyme inhibitors, no studies were identified that specifically detail the use of this compound in these contexts. For instance, a study on farnesyltransferase inhibitors describes the synthesis and evaluation of more complex benzonitrile derivatives, but does not provide a protocol directly involving this compound.
The absence of published, detailed experimental use-cases for this specific compound limits the ability to provide established protocols for its application in areas such as inhibitor screening or pathway analysis.
Logical Workflow for Investigating a Novel Benzamide Derivative
For researchers interested in exploring the potential biological activities of this compound, a general workflow for the initial investigation of a novel compound is presented below. This logical diagram illustrates the typical progression from initial characterization to more in-depth biological studies.
Methodological & Application
Synthesis Protocol for 4-cyano-N,N-dimethylbenzamide: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the synthesis of 4-cyano-N,N-dimethylbenzamide, a valuable intermediate in pharmaceutical and materials science research. The protocol details the preparation of the key precursor, 4-cyanobenzoyl chloride, followed by its reaction with dimethylamine to yield the final product. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
I. Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 4-cyanobenzoic acid to the more reactive 4-cyanobenzoyl chloride. The subsequent step is the amidation of 4-cyanobenzoyl chloride with dimethylamine to produce the desired N,N-dimethylbenzamide derivative.
Caption: Two-step synthesis of this compound.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Yield (%) | CAS Number |
| 4-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | 220-222 | >98 | - | 619-65-8 |
| 4-Cyanobenzoyl Chloride | C₈H₄ClNO | 165.57 | 68-70 | 99 | 98 | 6068-72-0 |
| This compound | C₁₀H₁₀N₂O | 174.20 | Not available | >95 (Est.) | High (Est.) | 24167-50-8 |
Note: Estimated values for the final product are based on typical yields for this type of reaction.
III. Experimental Protocols
Step 1: Synthesis of 4-Cyanobenzoyl Chloride
This protocol outlines the preparation of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid.
Materials:
-
4-Cyanobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid.
-
Add an excess of thionyl chloride (approximately 1.5-2.0 equivalents) to the flask.
-
Add a catalytic amount (1-2 drops) of DMF.
-
Heat the reaction mixture to reflux (gentle boiling) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The crude 4-cyanobenzoyl chloride can be purified by distillation or used directly in the next step.
Caption: Workflow for the synthesis of 4-cyanobenzoyl chloride.
Step 2: Synthesis of this compound
This protocol describes the amidation of 4-cyanobenzoyl chloride with dimethylamine.
Materials:
-
4-Cyanobenzoyl chloride
-
Dimethylamine (2 M solution in THF or as a gas)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve dimethylamine (approximately 2.2 equivalents) in anhydrous DCM or THF.
-
Add triethylamine or pyridine (1.2 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of 4-cyanobenzoyl chloride (1.0 equivalent) in anhydrous DCM or THF to the cooled amine solution dropwise over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
IV. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle with extreme care and avoid inhalation of vapors.
-
4-Cyanobenzoyl chloride is a moisture-sensitive and corrosive solid.
-
Dimethylamine is a flammable and corrosive gas or solution.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
V. Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the solid products should also be determined and compared to literature values.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for ensuring that the procedures are carried out in accordance with all applicable laws and regulations.
One-Pot Synthesis of N,N-Dimethyl Benzamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of N,N-dimethyl benzamides, a crucial structural motif in medicinal chemistry and materials science. The protocols outlined below offer efficient and streamlined methods from common starting materials, minimizing intermediate isolation steps and improving overall workflow. This guide includes summaries of quantitative data, detailed experimental procedures, and visualizations of the reaction workflows.
Introduction
The N,N-dimethyl benzamide moiety is a prevalent feature in a wide array of biologically active molecules and functional materials. Traditional multi-step syntheses can be time-consuming and generate significant waste. One-pot methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more atom-economical and efficient alternative. This document details robust one-pot protocols for the synthesis of N,N-dimethyl benzamides from readily available precursors such as benzoic acids and benzaldehydes.
Data Presentation: Comparison of One-Pot Methodologies
The following table summarizes key quantitative data for different one-pot approaches to the synthesis of N,N-dimethyl benzamides, allowing for a direct comparison of their efficiencies.
| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzoic Acid | SOCl₂, Dimethylamine | Dichloromethane | Room Temp | 2 - 4 | >90 |
| Benzoic Acid | EDC, HOBt, Dimethylamine | Dichloromethane | Room Temp | 12 - 24 | 85 - 95[1] |
| Benzoic Acid | HBTU, DIPEA, Dimethylamine | DMF | Room Temp | 2 - 4 | 90 - 98[1] |
| Benzaldehyde | NCS, TBHP, Cu-MOF, Dimethylamine | Acetonitrile | 65 | 2 | 70 - 85[2] |
| Benzyl Cyanide & Iodobenzene | Cu₂O, TsOH, 1,10-phenanthroline | DMF | 130 | 12 | up to 85[3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Benzoic Acid using Thionyl Chloride
This protocol describes the conversion of a benzoic acid to its corresponding N,N-dimethyl benzamide via an in-situ generated acid chloride.
Materials:
-
Substituted Benzoic Acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
Dimethylamine (2.0 M solution in THF or gaseous) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted benzoic acid (1.0 equiv) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the dimethylamine solution (2.5 equiv) dropwise. A white precipitate may form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl benzamide.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: One-Pot Synthesis from Benzaldehyde via Oxidative Amidation
This protocol details the synthesis of N,N-dimethyl benzamides from the corresponding benzaldehydes using a copper-catalyzed oxidative amidation.[2]
Materials:
-
Substituted Benzaldehyde (1.0 equiv)
-
Dimethylamine (as hydrochloride salt or aqueous solution) (1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (1.0 equiv)[2]
-
Copper-based Metal-Organic Framework (Cu-MOF, e.g., Cu₂(BDC)₂(DABCO)) (10 mol%)[2]
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of dimethylamine (1.2 equiv) in acetonitrile, add NCS (1.0 equiv) and stir the mixture for 1 hour at room temperature.[2]
-
To this mixture, add the substituted benzaldehyde (1.0 equiv), the Cu-MOF catalyst (10 mol%), and TBHP (1.0 equiv).[2]
-
Heat the reaction mixture to 65 °C and stir for 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).[2]
Visualizations
The following diagrams illustrate the workflows for the described one-pot syntheses.
Caption: Workflow for the one-pot synthesis of N,N-dimethyl benzamides from benzoic acid.
Caption: Workflow for the one-pot oxidative amidation of benzaldehydes.
References
Application Notes and Protocols for 4-cyano-N,N-dimethylbenzamide in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-cyano-N,N-dimethylbenzamide and its derivatives in pharmaceutical research, with a focus on its role as a scaffold for enzyme inhibitors. The following protocols and data are based on established methodologies and findings from research on structurally related compounds.
Introduction
This compound is a substituted benzamide that holds potential as a building block in the design of biologically active molecules. While research directly on this compound is limited, its structural motifs are present in potent enzyme inhibitors. Notably, derivatives of 4-cyanobenzamide have shown significant activity as farnesyltransferase inhibitors, suggesting a promising avenue for anticancer drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 24167-50-8 |
| Appearance | Solid |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)C#N |
| InChIKey | CPSNYKXHMCDALW-UHFFFAOYSA-N |
Potential Applications in Pharmaceutical Research
Based on the activity of structurally similar compounds, this compound can be explored for the following applications:
-
Enzyme Inhibition: As a scaffold for the development of inhibitors for enzymes such as farnesyltransferase.
-
Anticancer Drug Discovery: Targeting signaling pathways crucial for cancer cell proliferation and survival.
-
Cysteine Protease Inhibition: The cyano group may act as a warhead to interact with the active site of cysteine proteases.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound and its derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of benzamide derivatives involves the coupling of a carboxylic acid with an amine. For N,N-dimethylbenzamide derivatives, this can be achieved by reacting the corresponding benzoic acid with dimethylamine in the presence of a coupling agent.
Protocol: Amide Coupling Reaction
-
Dissolve the starting carboxylic acid (e.g., a derivative of 4-cyanobenzoic acid) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA or triethylamine). Stir the mixture for 10-15 minutes at room temperature.
-
Add dimethylamine hydrochloride and continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Cytotoxicity Assessment
To determine the effect of this compound on cell viability, standard cytotoxicity assays such as the MTT or LDH assay can be employed.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., pancreatic, colon, or lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Farnesyltransferase Inhibition Assay
This assay is crucial for evaluating the potential of this compound derivatives as farnesyltransferase inhibitors.
Protocol: In Vitro Farnesyltransferase Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ZnCl₂, and DTT.
-
Enzyme and Substrate Addition: To the reaction buffer, add recombinant human farnesyltransferase, a fluorescently labeled farnesyl pyrophosphate (FPP) substrate, and the protein substrate (e.g., Ras).
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Detection: Measure the incorporation of the fluorescent FPP into the Ras protein using a suitable detection method, such as fluorescence polarization or scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value of the compound.
Data Presentation
Quantitative data from the biological evaluation of a potent farnesyltransferase inhibitor derivative of 4-cyanobenzamide is summarized below for reference.
| Compound | FTase IC₅₀ (nM) | Cellular Potency (EC₅₀, nM) | Dog Oral Bioavailability (%) | Dog Oral Half-life (t₁/₂, h) |
| Derivative 64 [1] | 0.8 | 3.5 | 96 | 18.4 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the pharmaceutical research of this compound derivatives.
Caption: General experimental workflow for drug discovery.
Caption: Inhibition of the Ras signaling pathway.
References
Application of 4-cyano-N,N-dimethylbenzamide Derivatives in Agrochemical Synthesis
Introduction
While direct applications of 4-cyano-N,N-dimethylbenzamide in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the closely related structural motif of cyanobenzamide is a critical component in a significant class of modern insecticides. Specifically, substituted 2-amino-5-cyanobenzamides are key intermediates in the manufacture of anthranilic diamide insecticides, such as Cyantraniliprole. These insecticides are renowned for their high efficacy against a broad spectrum of pests and their novel mode of action, targeting insect ryanodine receptors.
This document will focus on a representative example from this class, detailing the synthesis of a Cyantraniliprole analogue from the key intermediate, 2-amino-5-cyano-N,3-dimethylbenzamide. This serves to illustrate the synthetic utility of the cyanobenzamide scaffold in the agrochemical industry.
Representative Application: Synthesis of a Diamide Insecticide
A pivotal step in the synthesis of many diamide insecticides is the amide bond formation between a substituted pyrazole carboxylic acid and an aniline derivative, in this case, 2-amino-5-cyano-N,3-dimethylbenzamide. The resulting N-phenyl-pyrazolecarboxamide constitutes the core structure of the active ingredient.
Reaction Scheme: Synthesis of a Cyantraniliprole Analogue
The following reaction scheme illustrates the coupling of 2-amino-5-cyano-N,3-dimethylbenzamide with a pyrazole acid chloride to form a diamide insecticide.
Application Notes and Protocols for 4-cyano-N,N-dimethylbenzamide as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyano-N,N-dimethylbenzamide is a small organic molecule with properties that make it a suitable candidate for use as a reference standard in chromatographic analyses. Its stability and distinct chemical structure allow for reliable quantification and identification in complex matrices. This document provides detailed application notes and protocols for its use as a reference standard, particularly as an internal standard, in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods. These protocols are designed to serve as a comprehensive guide for researchers in pharmaceutical analysis, drug metabolism studies, and quality control.
While specific published applications of this compound as a reference standard are not extensively documented, the methodologies presented here are based on established principles of chromatographic analysis and data from structurally similar compounds, such as N,N,4-trimethylbenzamide and N,N-dimethylbenzamide.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem |
| Molecular Weight | 174.20 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile) | General Chemical Knowledge |
Application as an Internal Standard
An internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The ideal internal standard has chemical and physical properties similar to the analyte and does not interfere with its detection. This compound can serve as an excellent internal standard for the quantification of a wide range of analytes, particularly those with similar aromatic and amide functionalities.
The fundamental principle is that the ratio of the analyte peak area to the internal standard peak area is used for quantification. This approach corrects for variations in sample injection volume, extraction efficiency, and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the use of this compound as an internal standard for the quantitative analysis of a target analyte in a biological matrix (e.g., plasma).
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantitative analysis using GC-MS with an internal standard.
Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of the target analyte in the appropriate concentration range.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 10 µg/mL in methanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the plasma sample, calibrator, or quality control sample, add 10 µL of the 10 µg/mL internal standard solution.
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Rtx-5 amine (30 m x 0.32 mm, 1.50 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min[2] |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-400 amu |
| Scan Mode | Selected Ion Monitoring (SIM) for quantitative analysis |
Note: The retention time for a related compound, N,N-dimethylbenzamide, has been reported as 8.5 minutes under similar conditions.[2]
Quantitative Data and Method Validation
The following table presents typical performance characteristics for a validated GC-MS method using an internal standard, which can be used as a benchmark.
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | > 0.99[2] |
| Precision (% CV) | < 15% (for LLOQ < 20%) |
| Accuracy (% Recovery) | 85-115% (for LLOQ 80-120%) |
| Lower Limit of Quantification (LLOQ) | Analyte dependent, typically in the ng/mL range |
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes the use of this compound as an internal standard for the quantitative analysis of a target analyte by reverse-phase HPLC with UV detection.
Experimental Workflow: HPLC Analysis
Caption: Workflow for quantitative analysis using HPLC with an internal standard.
Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of the target analyte in the appropriate concentration range.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 20 µg/mL in the mobile phase.
-
-
Sample Preparation:
-
For liquid samples (e.g., reaction mixtures, dissolution media), dilute an appropriate volume with the mobile phase.
-
To 500 µL of the diluted sample, calibrator, or quality control sample, add 500 µL of the working internal standard solution.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Instrumental Parameters
| Parameter | Setting |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, analyte dependent) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV, analyte-specific (e.g., 254 nm) |
Quantitative Data and Method Validation
The following table presents typical performance characteristics for a validated HPLC method using an internal standard.
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Precision (% RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | Analyte dependent, typically in the ng/mL range |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the µg/mL range |
Conclusion
This compound is a versatile and reliable reference standard for quantitative chromatographic analysis. The detailed GC-MS and HPLC protocols provided in these application notes offer a solid foundation for researchers to develop and validate robust analytical methods for a variety of analytes in different matrices. The use of an internal standard like this compound is crucial for achieving the high levels of accuracy and precision required in research, drug development, and quality control settings.
References
Application Notes and Protocols for the Spectroscopic Analysis of N,N-Dimethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of N,N-dimethylbenzamide derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols outlined below are intended to ensure high-quality data acquisition for structural elucidation and characterization of this important class of compounds.
Introduction
N,N-dimethylbenzamide and its derivatives are prevalent scaffolds in medicinal chemistry and materials science. A thorough understanding of their structural and electronic properties is crucial for drug design and development. NMR and IR spectroscopy are powerful analytical techniques for elucidating the molecular structure and probing the electronic environment of these compounds. This document provides standardized protocols for sample preparation and data acquisition, along with a summary of key spectroscopic data and the influence of substituents on the observed spectra.
Experimental Protocols
NMR Spectroscopy
2.1.1. Sample Preparation
A precise and consistent sample preparation protocol is fundamental for acquiring high-quality NMR spectra.
-
For ¹H NMR: Weigh approximately 5-25 mg of the N,N-dimethylbenzamide derivative into a clean, dry vial.
-
For ¹³C NMR: Weigh approximately 50-100 mg of the compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for these derivatives due to its good solubilizing properties. Other suitable solvents include acetone-d₆, benzene-d₆, and DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate, typically around 4-5 cm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues.
2.1.2. Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and solubility.
-
IR Spectroscopy
2.2.1. Sample Preparation
The choice of sample preparation technique depends on the physical state of the N,N-dimethylbenzamide derivative.
-
For Solid Samples (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
For Solid or Liquid Samples (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., chloroform, dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
-
For Liquid Samples (Neat Liquid):
-
Place a drop of the neat liquid sample between two salt plates to create a thin liquid film.
-
2.2.2. Data Acquisition
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Measurement Mode: Transmittance or Absorbance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Background: Acquire a background spectrum of the empty sample compartment (or the salt plates) before running the sample.
Data Presentation
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for N,N-dimethylbenzamide and some of its derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected N,N-Dimethylbenzamide Derivatives in CDCl₃
| Substituent (X) | N-CH₃ (singlet) | N-CH₃ (singlet) | Aromatic Protons (multiplet) |
| H[1] | 3.10 | 2.96 | 7.38 |
| 2-Cl[1] | 3.07 | 2.80 | 7.15-7.32 |
| 3-Cl[1] | 3.10 | 2.98 | 7.25-7.45 |
| 3-NO₂[1] | 3.14 | 3.00 | 7.57-8.32 |
| 4-tBu[1] | 3.09 | 3.00 | 7.33-7.42 |
| 4-CF₃[1] | 3.12 | 2.96 | 7.54-7.67 |
| 2-OCH₃ | 3.11 | 2.84 | 6.91-7.33 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected N,N-Dimethylbenzamide Derivatives in CDCl₃
| Substituent (X) | C=O | C-ipso | Aromatic Carbons | N-CH₃ | N-CH₃ |
| H[1] | 171.76 | 136.34 | 129.61, 128.54, 128.43, 127.11, 126.98 | - | - |
| 2-Cl[1] | 168.56 | 136.43 | 130.37, 130.18, 129.67, 127.85, 127.29 | 38.18 | 34.76 |
| 3-Cl[1] | 170.0 | 138.0 | 134.4, 129.8, 129.7, 127.2, 125.1 | 39.5 | 35.4 |
| 3-NO₂[1] | 169.05 | 137.94 | 148.05, 133.27, 129.84, 124.51, 122.37 | 39.65 | 35.64 |
| 4-tBu[1] | 171.75 | 133.31 | 152.64, 126.89, 125.15 | 39.58 | 35.32 |
| 4-CF₃[1] | 169.9 | 139.8 | 131.1 (q), 127.2, 125.2 (q), 124.9, 122.2 | 39.1 | 35.0 |
| 2-OCH₃ | 169.36 | 126.32 | 155.26, 130.20, 127.83, 120.82, 110.88 | 38.17 | 34.68 |
Table 3: Characteristic IR Vibrational Frequencies (cm⁻¹) of N,N-Dimethylbenzamide Derivatives
| Derivative | C=O Stretch (Amide I) | C-N Stretch | Aromatic C=C Stretch | Aromatic C-H Bending (out-of-plane) |
| N,N-dimethylbenzamide | ~1633 | ~1395 | ~1598, 1495 | ~700, 730 |
| Substituted Derivatives | 1630 - 1685 | ~1400 | ~1600, ~1500 | Varies with substitution pattern |
Note: The C=O stretching frequency is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups tend to decrease it.
Visualization of Workflows and Concepts
The following diagrams illustrate the experimental workflows and the conceptual relationships in the spectroscopic analysis of N,N-dimethylbenzamide derivatives.
Caption: Experimental workflow for NMR and IR analysis.
Caption: Substituent effects on spectroscopic data.
References
Application Notes and Protocols for X-ray Crystallography of Cyanobenzamide Compounds
Introduction
Cyanobenzamide compounds are a versatile class of organic molecules characterized by a benzamide structure with an attached cyano group.[1] They serve as crucial intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their applications in drug discovery are particularly noteworthy, with derivatives showing potential as anti-inflammatory, analgesic, and anti-cancer agents.[1][2][3] X-ray crystallography is an indispensable analytical technique for this class of compounds, as it provides precise three-dimensional structural information. This data is fundamental for understanding structure-activity relationships (SAR), confirming molecular stereochemistry, and designing new molecules with enhanced biological efficacy.
Application Notes
The single-crystal X-ray diffraction analysis of cyanobenzamide derivatives provides critical insights for researchers in medicinal chemistry and materials science.
-
Structure-Activity Relationship (SAR) Studies: Detailed knowledge of the three-dimensional structure, including bond angles, bond lengths, and conformation, is essential for SAR studies. By comparing the crystal structures of various cyanobenzamide derivatives with their biological activities, researchers can identify key structural features responsible for their therapeutic effects. This knowledge guides the rational design of more potent and selective drug candidates.[3]
-
Pharmaceutical Development: Cyanobenzamides are key intermediates in the synthesis of a wide range of pharmaceuticals.[1] X-ray crystallography confirms the successful synthesis of the target molecule and its intermediates, ensuring the correct stereochemistry and purity, which are critical for drug safety and efficacy.
-
Enzyme Inhibition Analysis: Certain cyanobenzamide derivatives have been identified as potent inhibitors of enzymes like cysteine proteases.[4] A crystal structure of the compound can be used in molecular docking studies to simulate its interaction with the enzyme's active site, helping to elucidate the mechanism of inhibition and to design next-generation inhibitors.
-
Material Science: The unique chemical properties of cyanobenzamides make them useful in the creation of advanced materials, including polymers and coatings.[1] X-ray crystallography helps in understanding the intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state and ultimately determine the material's bulk properties.[5]
Quantitative Data Summary
The following table summarizes crystallographic data for selected cyanobenzamide derivatives as determined by single-crystal X-ray diffraction.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ | Orthorhombic | P2₁2₁2₁ | 8.1974(6) | 10.6696(7) | 12.9766(8) | [4][6] |
| 2-Cyanoguanidinophenytoin (CNG-DPH) | C₁₆H₁₁N₅O | Monoclinic | P2₁/c | - | - | - | [5] |
| 2-Amino-4-chlorobenzonitrile | C₇H₅ClN₂ | Triclinic | P-1 | 3.8924(9) | 6.7886(15) | 13.838(3) | [7] |
Note: Specific unit cell parameters for 2-Cyanoguanidinophenytoin were not detailed in the provided search results but its crystal system and space group were identified.[5]
Experimental Protocols
Protocol 1: Synthesis and Crystallization of a Cyanobenzamide Derivative
This protocol is a generalized procedure based on the synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide.[4][6]
-
Synthesis of the Precursor:
-
Cyanation Reaction:
-
Purification:
-
Remove the solvent under reduced pressure (in vacuo).
-
Suspend the resulting solid in 1 M HCl (10 mL) and perform a liquid-liquid extraction with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent completely to yield the final cyanobenzamide product.[4]
-
-
Crystallization (Slow Evaporation Method):
-
Dissolve a small amount of the purified compound (e.g., 5 mg) in a minimal volume of a suitable solvent, such as chloroform (~100 µL).[4][6]
-
Place this solution in a small vial and add a less volatile anti-solvent (e.g., 400-500 µL of cyclohexane) that the compound is less soluble in.[4][6]
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the more volatile solvent (chloroform).
-
Allow the vial to stand undisturbed at room temperature for several days. Single crystals suitable for X-ray diffraction should form as the solvent slowly evaporates.[4][6]
-
Protocol 2: Single-Crystal X-ray Diffraction and Structure Determination
This protocol outlines the general steps for data collection and structure refinement.
-
Crystal Selection and Mounting:
-
Data Collection:
-
Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker D8 or Enraf-Nonius 590 with a CCD detector).[5][9]
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.[8][10]
-
Use a monochromatic X-ray source, commonly Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å).[7][9]
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames.
-
-
Data Processing:
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods with software packages like SHELXS or SIR92.[5]
-
Refine the structural model against the experimental data using full-matrix least-squares on F² with a program like SHELXL.[8][10]
-
Locate and refine non-hydrogen atoms anisotropically. Position hydrogen atoms geometrically or locate them from the difference Fourier map.[10]
-
-
Validation and Analysis:
-
Validate the final structure using tools like PLATON or CheckCIF.[5]
-
Analyze the geometric parameters, intermolecular interactions, and packing using software like Mercury.[5]
-
Deposit the final crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[5]
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide [scirp.org]
Application Notes and Protocols for Derivatization of Amines using Benzoyl Chlorides for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of amines by gas chromatography-mass spectrometry (GC-MS) often presents challenges due to their polarity and low volatility. Derivatization is a crucial technique to enhance the chromatographic properties of amines, making them more amenable to GC-MS analysis. One effective and widely used method is the derivatization of primary and secondary amines using benzoyl chloride. This process, known as benzoylation, proceeds via the Schotten-Baumann reaction to form stable, less polar, and more volatile N-benzoyl amides.[1][2][3] These derivatives exhibit improved peak shapes, enhanced thermal stability, and increased sensitivity, leading to more reliable and accurate quantitative analysis.[4]
Benzoyl chloride is an advantageous derivatizing agent as it reacts readily with primary and secondary amines under mild, base-catalyzed conditions.[1][3] The resulting benzoyl derivatives are stable for extended periods and can be easily extracted from aqueous media, simplifying sample preparation.[5][6] This application note provides a comprehensive overview, detailed experimental protocols, and quantitative data for the derivatization of amines with benzoyl chloride for GC-MS analysis.
Reaction: The Schotten-Baumann Reaction
The derivatization of amines with benzoyl chloride is based on the Schotten-Baumann reaction, a well-established method for the synthesis of amides from amines and acyl chlorides.[2][3] The reaction is typically carried out in a biphasic system or in the presence of a base, such as sodium hydroxide or pyridine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][7]
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to form the stable N-benzoyl amide derivative.
Experimental Protocols
This section provides a detailed protocol for the derivatization of amines in an aqueous sample, followed by extraction and preparation for GC-MS analysis.
Materials:
-
Amine-containing sample (e.g., biological fluid, environmental water sample)
-
Benzoyl chloride (analytical grade)
-
Sodium hydroxide (NaOH) solution, 2 M
-
Sodium bicarbonate (NaHCO₃) solution, 5% (w/v)
-
Hydrochloric acid (HCl), concentrated
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, hexane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (optional, e.g., a deuterated analog of the analyte)
-
Glassware: reaction vials with PTFE-lined caps, centrifuge tubes, pipettes
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Protocol:
-
Sample Preparation:
-
Pipette 1 mL of the aqueous amine-containing sample into a glass reaction vial.
-
If using an internal standard, add it to the sample at this stage.
-
-
Derivatization Reaction:
-
Add 0.5 mL of 2 M sodium hydroxide solution to the sample vial to adjust the pH to approximately 11-12. Vortex briefly to mix.
-
Add 50 µL of benzoyl chloride to the vial.
-
Immediately cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing of the biphasic system. The derivatization reaction occurs rapidly at the interface of the aqueous and organic (benzoyl chloride) phases.[6]
-
-
Reaction Quenching and pH Adjustment:
-
After vortexing, allow the vial to stand for 5-10 minutes to ensure the reaction is complete.
-
To quench any remaining benzoyl chloride, add 1 mL of 5% sodium bicarbonate solution and vortex for 30 seconds.
-
Carefully add a few drops of concentrated hydrochloric acid to neutralize the excess base and adjust the pH to approximately 7. Check the pH with pH paper.
-
-
Extraction of Derivatives:
-
Add 2 mL of the chosen organic extraction solvent (e.g., diethyl ether) to the reaction vial.
-
Cap the vial and vortex for 1-2 minutes to extract the benzoylated amine derivatives into the organic phase.
-
Centrifuge the vial at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Cleanup and Concentration:
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Allow the extract to stand for a few minutes.
-
Transfer the dried organic extract to a new vial.
-
If necessary, concentrate the extract to the desired volume under a gentle stream of nitrogen gas.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS system.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of various amines derivatized with benzoyl chloride, as reported in the literature.
Table 1: Linearity and Detection Limits
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Reference |
| Biogenic Amines | Non-alcoholic Beer | 0.1 - 10 µg/mL | > 0.997 | 0.02 - 0.09 µg/mL | [2] |
| Metabolites | Seawater/Culture Media | Not specified | Not specified | pM to nM range | [5][6] |
Table 2: Recovery and Reproducibility
| Analyte | Matrix | Recovery (%) | Repeatability (RSD %) | Reproducibility (RSD %) | Reference |
| Biogenic Amines | Non-alcoholic Beer | 87.3 - 96.3 | < 4.6 | < 6.7 | [2] |
GC-MS Parameters
The following are typical starting parameters for the GC-MS analysis of benzoylated amines. Optimization may be required depending on the specific analytes and instrument.
Table 3: Typical GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5Sil MS) |
| Injector Temperature | 270 °C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 10-20 °C/min to 280-300 °C, Hold: 5-10 min |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 200 - 230 °C |
| Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Visualizations
Diagram 1: Experimental Workflow for Amine Derivatization
Caption: Workflow for the derivatization of amines with benzoyl chloride.
Diagram 2: Logical Relationship of Derivatization Benefits
Caption: Benefits of amine derivatization for GC-MS analysis.
References
Application Notes and Protocols: The Role of Benzamide-Containing Compounds in PARP Enzyme Inhibition Studies
Introduction
While specific enzyme inhibition data for 4-cyano-N,N-dimethylbenzamide is not extensively documented in publicly available research, the broader class of benzamide-containing molecules is of significant interest in pharmacology, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP1, a key member of this family, is a critical enzyme in the cellular response to DNA single-strand breaks. Its inhibition has emerged as a major therapeutic strategy in oncology, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
These application notes provide an overview of the role of benzamide-containing PARP inhibitors in research and drug development, along with detailed protocols for their characterization. We will use a representative, well-characterized PARP inhibitor with a core benzamide structure as a model for these studies.
The Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a crucial role in the DNA damage response (DDR). Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Inhibition of PARP's catalytic activity leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks can be converted into more cytotoxic double-strand breaks. In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, this repair pathway is deficient. The combination of PARP inhibition and a faulty homologous recombination pathway leads to a high level of genomic instability and, ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.
Quantitative Data: Inhibitory Potency of a Representative Benzamide-Containing PARP Inhibitor
The inhibitory potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a representative benzamide-containing PARP inhibitor against different PARP isoforms.
| Compound | Target | IC50 (nM) | Assay Type |
| Representative PARP Inhibitor | PARP1 | 1-5 | Enzymatic Assay |
| (Benzamide-based) | PARP2 | 1-10 | Enzymatic Assay |
| PARP3 | >1000 | Enzymatic Assay | |
| TNKS1 | >1000 | Enzymatic Assay | |
| TNKS2 | >1000 | Enzymatic Assay |
Note: The data presented are representative values from the literature for potent and selective PARP1/2 inhibitors.
Experimental Protocols
Protocol for In Vitro PARP1 Enzymatic Assay (ELISA-based)
This protocol describes a method to determine the IC50 value of a test compound against purified PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (e.g., benzamide-based PARP inhibitor) dissolved in DMSO
-
Luminometer plate reader
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat clear 96-well plates with histones overnight at 4°C. Wash the plates three times with wash buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration is below 1%. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Reaction Setup:
-
Add 25 µL of the diluted test compound or vehicle to the appropriate wells.
-
Add 25 µL of a solution containing activated DNA and a mixture of NAD+ and biotinylated NAD+ to all wells.
-
Initiate the reaction by adding 50 µL of recombinant PARP1 enzyme solution to all wells except the "no enzyme" control.
-
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.
-
Washing: Wash the plate five times with wash buffer to remove unreacted components.
-
Detection:
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately read the luminescence signal using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Cellular PARP Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit PARP activity within cells by measuring the levels of PARylation after inducing DNA damage.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient cell line)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., H₂O₂ or methyl methanesulfonate - MMS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR (for PARylation) and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes). Include a vehicle-treated, undamaged control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities for PAR and β-actin. A reduction in the PAR signal in the presence of the test compound indicates cellular PARP inhibition.
-
Visualizations
Signaling Pathway Diagram
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Experimental Workflow Diagram
Application Notes and Protocols for Bioconjugation Reactions Involving Cyano-Functionalized Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of bioconjugation reactions utilizing cyano-functionalized molecules. The protocols and data presented herein are intended to serve as a comprehensive resource for the covalent modification of biomolecules, with a particular focus on applications in drug development, diagnostics, and chemical biology.
Introduction to Cyano-Based Bioconjugation
The cyano group, or nitrile, is a versatile functional group in organic chemistry that has found increasing application in the field of bioconjugation.[1] Its unique reactivity, particularly towards thiol groups present in cysteine residues, allows for selective and efficient labeling of proteins and peptides under mild, aqueous conditions. This makes cyano-functionalized reagents valuable tools for the construction of antibody-drug conjugates (ADCs), the development of diagnostic probes, and the study of biological processes.[2][3][4][5][6][7][8]
The primary mechanism of cyano-based bioconjugation involves the reaction of an electron-poor nitrile with a nucleophilic thiol. This can lead to the formation of stable adducts, such as thiazolines, when reacting with N-terminal cysteines, or amino dithioacetals (ADTAs) in reactions with bis-thiols.[9] The reactivity of the cyano group can be finely tuned by the electronic properties of its molecular scaffold, particularly in heteroaromatic systems.[10][11]
Key Reaction Types and Applications
Nitrile-Aminothiol "Click" Reaction for N-Terminal Cysteine Labeling
The reaction between a heteroaromatic nitrile, such as 2-cyanobenzothiazole (CBT), and a 1,2-aminothiol, like an N-terminal cysteine residue, is a well-established "click" reaction.[9][10] This reaction proceeds rapidly under physiological conditions to form a stable thiazoline linkage.
Applications:
-
Site-specific labeling of proteins and peptides with an N-terminal cysteine.[9][10]
-
In situ formation of nanoparticles and nanostructures in living cells.[9]
-
Development of probes for biological imaging.
Nitrile Bis-Thiol (NBT) Reaction for Disulfide Bridging
Electron-poor aryl nitriles can react with two thiol groups, such as those generated from the reduction of a disulfide bond in an antibody.[9] This reaction forms a transient amino dithioacetal (ADTA) intermediate, which can be stabilized through rational reagent design, leading to the formation of a stable bridge across the original disulfide bond.[9]
Applications:
-
Site-selective antibody conjugation for the development of ADCs.[9]
-
Generation of homogeneously modified protein conjugates.
Cysteine-Selective Peptide Bond Cleavage
Certain highly reactive 2-cyanopyridine derivatives have been shown to not only react with N-terminal cysteines but also to facilitate the cleavage of the adjacent peptide bond in specific contexts, such as with glutathione (GSH).[11]
Applications:
-
Development of probes that are activated upon interaction with specific peptides like GSH.
-
Potential for targeted drug release mechanisms.
Quantitative Data Summary
The efficiency of bioconjugation reactions involving cyano-functionalized molecules is highly dependent on the specific reagents and reaction conditions. Below is a summary of reported yields for various cyano compounds.
| 2-Cyanopyridine Derivative (Substituent) | Product | Yield (%)[11] |
| None | 3a | 67 |
| 3-CF3 | 3b | 29 |
| 5-CF3 | 3c | 73 |
| 3-F | 3d | 97 |
| 5-F | 3e | 94 |
| 5-NO2 | 3f | 0 |
| 5-SO2NH2 | 3g | 53 |
| 5-SO2NHCH2CH2Ph | 3h | 55 |
| 5-Br | 3i | 79 |
| 5-OMe | 3j | 53 |
| 5-NH2 | 3k | 41 |
| 5-NHAc | 3l | 62 |
Reaction conditions: 2-cyanopyridine (0.3 mmol, 1.0 equiv), L-cysteine methyl ester hydrochloride (2.0 equiv), DIPEA (2.0 equiv), and TCEP (4.0 equiv) in H2O/THF (8/1, 2.0 mL) were stirred at 40 °C for 1 h.[11]
Experimental Protocols
Protocol 1: General Procedure for N-Terminal Cysteine Bioconjugation with 2-Cyanopyridines
This protocol is based on the reaction of 2-cyanopyridine derivatives with a cysteine-containing peptide.[11]
Materials:
-
Cysteine-containing peptide or protein
-
2-Cyanopyridine derivative (e.g., 3-fluoro-2-cyanopyridine)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Solvent: Tetrahydrofuran (THF) and Water (H2O)
-
Reaction buffer (e.g., ammonium acetate buffer, pH 7.0)
-
Analytical equipment (e.g., HPLC, ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer.
-
Reducing Agent Addition: To prevent disulfide bond formation, add a solution of TCEP (typically 4.0 equivalents relative to the peptide) to the peptide solution.
-
Reagent Preparation: Prepare a stock solution of the 2-cyanopyridine derivative in THF.
-
Reaction Initiation: Add the 2-cyanopyridine solution (typically 1.0-1.5 equivalents) and DIPEA (2.0 equivalents) to the peptide solution. The final reaction mixture should have a high aqueous content (e.g., H2O/THF 8:1).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).
-
Monitoring: Monitor the progress of the reaction by HPLC-MS to observe the consumption of the starting peptide and the formation of the product.
-
Purification (if necessary): Once the reaction is complete, the conjugated peptide can be purified using standard techniques such as preparative HPLC.
Protocol 2: Oligopeptide Labeling for Selectivity Assessment
This protocol is adapted from a method to assess the selectivity of heteroaromatic nitriles for N-terminal cysteine over other nucleophilic residues.[10]
Materials:
-
Test undecapeptide with N-terminal Cys (e.g., UP1: CGKGCGSGYGW)
-
Control undecapeptide with N-terminal Ala (e.g., UP2: AGKGCGSGYGW)
-
Heteroaromatic nitrile compound to be tested
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
LC-MS system for analysis
Procedure:
-
Peptide Stock Solutions: Prepare stock solutions of both UP1 and UP2 in the reaction buffer.
-
Nitrile Stock Solution: Prepare a stock solution of the heteroaromatic nitrile in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In separate microcentrifuge tubes, mix the UP1 or UP2 solution with the nitrile stock solution.
-
Reduction: Add TCEP (typically 10 equivalents) to each reaction mixture to ensure the cysteine thiol groups remain reduced.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 37 °C) for a defined period.
-
Analysis: Analyze the reaction mixtures by LC-MS to identify the formation of the desired conjugate with UP1 and the absence of reaction with UP2, as well as to check for any non-specific labeling of internal Cys, Lys, Ser, or Tyr residues.
Visualizations
Caption: Nitrile-Aminothiol "Click" Reaction Mechanism.
Caption: General Experimental Workflow for Cyano-Bioconjugation.
References
- 1. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. susupport.com [susupport.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bioconjugation - Wikipedia [en.wikipedia.org]
- 6. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Bioconjugation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Copper-Catalyzed Amidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for copper-catalyzed amidation reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This document outlines various methodologies, key reaction parameters, and step-by-step procedures for researchers in academia and the pharmaceutical industry.
Introduction to Copper-Catalyzed Amidation
Copper-catalyzed amidation reactions have emerged as a powerful and versatile tool for the synthesis of amides, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials. These methods offer a cost-effective and often milder alternative to palladium-catalyzed systems. The versatility of copper catalysis allows for the amidation of a wide range of substrates, including aryl halides, alcohols, alkanes, and boronic esters. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and broad substrate scope.
Key Methodologies and Comparative Data
Several distinct copper-catalyzed amidation protocols have been developed, each with its own advantages and substrate preferences. The following tables summarize the reaction conditions and yields for some of the most common and effective methods.
Table 1: Copper-Catalyzed Oxidative Amidation of Alcohols
This method allows for the synthesis of Weinreb amides from readily available alcohols.
| Entry | Alcohol Substrate | Catalyst (mol%) | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Cu(OAc)₂·H₂O (6) | TBHP | CaCO₃ | Acetonitrile | 80 | 24 | 92 |
| 2 | 4-Methoxybenzyl alcohol | Cu(OAc)₂·H₂O (6) | TBHP | CaCO₃ | Acetonitrile | 80 | 24 | 95 |
| 3 | 4-Nitrobenzyl alcohol | Cu(OAc)₂·H₂O (6) | TBHP | CaCO₃ | Acetonitrile | 80 | 24 | 88 |
| 4 | Cinnamyl alcohol | Cu(OAc)₂·H₂O (6) | TBHP | CaCO₃ | Acetonitrile | 80 | 24 | 75 |
| 5 | 1-Hexanol | Cu(OAc)₂·H₂O (6) | TBHP | CaCO₃ | Acetonitrile | 80 | 24 | 65 |
Data synthesized from a representative protocol for the oxidative amidation of alcohols.[1]
Table 2: Copper-Catalyzed Amidation of Aryl Halides with Diamine Ligands
The Goldberg reaction, a classic copper-catalyzed C-N coupling, has been significantly improved by the use of diamine ligands, enabling the amidation of aryl halides under milder conditions.[2][3]
| Entry | Aryl Halide | Amide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Benzamide | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Dioxane | 110 | 95 |
| 2 | Bromobenzene | Acetamide | CuI (5) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10) | K₂CO₃ | Toluene | 110 | 88 |
| 3 | 4-Iodotoluene | Lactam | CuI (1) | N,N'-Dimethylethylenediamine (2) | Cs₂CO₃ | Dioxane | 90 | 92 |
| 4 | 1-Iodonaphthalene | Benzamide | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Dioxane | 110 | 90 |
Data compiled from studies on the Goldberg reaction with diamine ligands.[2]
Table 3: Copper-Catalyzed Amidation of Unactivated Alkanes
This protocol enables the direct functionalization of C-H bonds in alkanes, a challenging yet highly desirable transformation.[4][5]
| Entry | Alkane | Amide | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexane | Benzamide | CuI (2.5) | (MeO)₂Phen (2.5) | tBuOOtBu | Benzene | 100 | 24 | 75 |
| 2 | Adamantane | Benzamide | CuI (2.5) | (MeO)₂Phen (2.5) | tBuOOtBu | Benzene | 100 | 24 | 68 |
| 3 | n-Hexane | Benzamide | CuI (2.5) | (MeO)₂Phen (2.5) | tBuOOtBu | Benzene | 100 | 24 | 55 (2- and 3-amido) |
Data from a representative protocol for the amidation of unactivated alkanes.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Oxidative Amidation of Alcohols[1]
This protocol describes the synthesis of Weinreb amides from alcohols.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile (anhydrous)
-
Alcohol substrate
-
N,O-Dimethylhydroxylamine hydrochloride
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a clean, dry reaction vessel, add the alcohol (1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), Cu(OAc)₂·H₂O (0.06 mmol, 6 mol%), and CaCO₃ (1.2 mmol).
-
Add anhydrous acetonitrile (5 mL) to the vessel.
-
Stir the mixture at room temperature for 5 minutes.
-
Add TBHP (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.
Protocol 2: General Procedure for Copper-Catalyzed Amidation of Aryl Iodides[2]
This protocol outlines a ligand-accelerated Goldberg reaction.
Materials:
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium phosphate (K₃PO₄)
-
Dioxane (anhydrous)
-
Aryl iodide
-
Amide
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried, argon-flushed sealed tube, add CuI (0.05 mmol, 5 mol%), the amide (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the aryl iodide (1.0 mmol) and anhydrous dioxane (5 mL).
-
Add N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Wash the silica gel with additional ethyl acetate.
-
Concentrate the combined organic layers under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-aryl amide.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and a simplified catalytic cycle for copper-catalyzed amidation reactions.
Caption: General experimental workflow for copper-catalyzed amidation.
References
- 1. Copper-Catalyzed Synthesis of Weinreb Amides by Oxidative Amidation of Alcohols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives represent a significant class of compounds in the pharmaceutical industry, exhibiting a wide range of therapeutic activities, including antipsychotic, antiemetic, and prokinetic effects.[1] The accurate and precise quantification of these derivatives in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[2][3] This document provides detailed application notes and standardized protocols for the development and validation of analytical methods for quantifying benzamide derivatives, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3] It ensures the reliability, accuracy, and reproducibility of results, which is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry.[2][3] The key parameters for validation, as outlined by the International Council on Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
This guide offers a comprehensive overview of method development strategies, detailed experimental protocols, and data presentation for the quantitative analysis of benzamide derivatives, intended to be a valuable resource for researchers and professionals in the field.
Data Presentation: Quantitative Method Validation Summary
The following tables summarize the quantitative data from validated analytical methods for the determination of various benzamide derivatives. This allows for a clear comparison of method performance.
Table 1: HPLC Method Validation Parameters for Benzamide Derivatives
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| N-(1-hydroxypropan-2-yl)benzamide | 10 - 100 | >0.999 | - | - | - | - | [5] |
| Albendazole | - | 0.9997 - 0.9999 | 0.01 | 0.03 | - | - | [6][7] |
| Fenbendazole | - | 0.9997 - 0.9999 | 0.01 | 0.03 | - | - | [6][7] |
| Mebendazole | - | 0.9997 - 0.9999 | 0.01 | 0.03 | - | - | [6][7] |
| Oxfendazole | - | 0.9997 - 0.9999 | 0.01 | 0.03 | - | - | [6][7] |
| Lacosamide | 2 - 10 | >0.999 | - | - | - | <2 | [8] |
| Benzyl Acetate (impurity) | 0.002 - 0.01 | >0.999 | - | - | - | <2 | [8] |
| Sulfamethoxazole | 0.005 - 0.025 | >0.999 | - | - | 98.47 - 101.52 | <2 | [9] |
| 4-Amino Benzene Sulphonamide | LOQ - 200% of limit | 0.999 | 0.066 - 0.067 | 0.200 - 0.202 | 85 - 115 | - | [10] |
Table 2: LC-MS/MS Method Validation Parameters for Benzamide Derivatives in Biological Matrices
| Analyte Class | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 125 Drugs (including Benzamides) | Urine | 1 - 1000 | >0.99 | 1 | <15% CV | <15% CV | [11] |
| Benzodiazepines & Z-drugs | Urine | - | - | 0.5 | Excellent | Excellent | |
| 53 Benzodiazepines | Illicit Drug Samples | - | - | - | - | - |
Experimental Protocols
Protocol 1: Sample Preparation for Analysis in Biological Matrices
Effective sample preparation is crucial for removing interfering substances from biological matrices, which can impact the accuracy and robustness of the analytical method.[1] The choice of technique depends on the analyte's properties, the matrix complexity, and the required sensitivity.[1]
1.1 Protein Precipitation (PPT)
A rapid and simple method for removing proteins from plasma or serum.[1]
-
Reagents: Acetonitrile (ACN) or Methanol (MeOH).
-
Procedure:
-
To 100 µL of plasma or serum, add 300 µL of cold ACN or MeOH.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.
-
1.2 Liquid-Liquid Extraction (LLE)
A technique used to separate compounds based on their differential solubilities in two immiscible liquid phases.
-
Reagents: Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Procedure:
-
To 500 µL of sample (e.g., urine, plasma), add an appropriate internal standard.
-
Add 2 mL of the selected organic solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
1.3 Solid-Phase Extraction (SPE)
A highly selective method for sample cleanup and concentration.
-
Materials: SPE cartridges (e.g., C18, mixed-mode cation exchange).
-
Procedure (General Steps):
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the cartridge to activate the stationary phase.
-
Equilibration: Pass a solution similar to the sample matrix (without the analyte) to equilibrate the stationary phase.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass a weak solvent to wash away interfering substances.
-
Elution: Elute the analyte of interest with a strong solvent.
-
The eluate can be evaporated and reconstituted before analysis.
-
Protocol 2: HPLC-UV Method for Quantification of Benzamide Derivatives
This protocol is a general guideline and should be optimized for the specific benzamide derivative being analyzed.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]
-
-
Chromatographic Conditions (Example for N-(1-hydroxypropan-2-yl)benzamide): [5]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.[5]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of the benzamide reference standard and dissolve it in 10 mL of methanol.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).[5]
-
Sample Preparation: Dissolve the pharmaceutical formulation in a suitable solvent and dilute to fall within the calibration range. For biological samples, use an appropriate extraction method from Protocol 1.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Protocol 3: LC-MS/MS Method for Quantification of Benzamide Derivatives
LC-MS/MS provides high sensitivity and selectivity, making it ideal for analyzing low concentrations of drugs in complex matrices.[11]
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 or Biphenyl, 2.1 x 50 mm, <3 µm.
-
Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (Q1) and a stable product ion (Q3) for each analyte and internal standard by infusing a standard solution into the mass spectrometer.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking known amounts of the analyte and a stable isotope-labeled internal standard into a blank biological matrix.
-
Process the standards, QCs, and unknown samples using one of the extraction methods from Protocol 1.
-
-
Data Analysis:
-
Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
-
Visualizations
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulpiride? [synapse.patsnap.com]
- 5. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine - Wikipedia [en.wikipedia.org]
- 7. A low dosage of the dopamine D2-receptor antagonist sulpiride affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic drugs and the dopamine pathways of the brain - Neurotorium [neurotorium.org]
- 9. researchgate.net [researchgate.net]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Antipsychotic - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-cyano-N,N-dimethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-cyano-N,N-dimethylbenzamide, a key intermediate in the development of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the palladium-catalyzed cyanation of a 4-halo-N,N-dimethylbenzamide, typically 4-bromo-N,N-dimethylbenzamide. This cross-coupling reaction offers high yields and good functional group tolerance.[1]
Q2: Which cyanide source is recommended for this synthesis?
A2: While various cyanide sources can be used, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and environmentally benign alternative to reagents like KCN or Zn(CN)₂.[1][2] It is a stable solid and its use can minimize catalyst poisoning.[3] Zinc cyanide (Zn(CN)₂) is also a widely used and effective cyanide source.
Q3: What are the typical challenges encountered during the synthesis?
A3: Common challenges include low product yield, incomplete conversion of the starting material, and the formation of impurities. A significant side product can be the hydrodehalogenated compound (N,N-dimethylbenzamide). Catalyst deactivation by excess cyanide ions is a primary cause of low yields.[3]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product. The choice of solvent for recrystallization will depend on the crude product's purity and the nature of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via palladium-catalyzed cyanation.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened or properly stored catalysts and anhydrous solvents. Consider using air- and moisture-stable palladium precatalysts.[4] |
| Inappropriate Ligand | The choice of phosphine ligand is crucial for catalyst stability and activity. For electron-poor aryl halides, bulky and electron-rich ligands like XPhos or RuPhos are often effective.[4][5] Experiment with different ligands to find the optimal one for your specific conditions. |
| Insufficient Temperature | Cyanation reactions often require heating to proceed at a reasonable rate. If the conversion is low, consider incrementally increasing the reaction temperature in 10-15°C intervals, while monitoring for any product decomposition.[5] |
| Poor Quality Reagents | The purity of the starting material, solvent, and cyanide source can impact the reaction. Use high-purity, anhydrous reagents from a reliable supplier. |
Issue 2: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Cyanide | Excess cyanide ions in the reaction mixture can deactivate the palladium catalyst.[3] Using a cyanide source with a low concentration of free cyanide, such as K₄[Fe(CN)₆], can mitigate this issue.[5] Adding the cyanide source portion-wise or using a slow-release method may also be beneficial. |
| Suboptimal Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS and continue until the starting material is consumed. |
| Presence of Water | Water can lead to the formation of undesired side products. Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue 3: Formation of N,N-dimethylbenzamide (Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Presence of Protic Impurities | Water or other protic impurities can lead to the protonolysis of key reaction intermediates, resulting in the replacement of the halogen with a hydrogen atom.[5] Use rigorously dried solvents and reagents. |
| Suboptimal Ligand or Base | The choice of ligand and base can influence the selectivity of the reaction. Experiment with different combinations to minimize this side reaction. |
Data Presentation
The following table summarizes various reported conditions for the palladium-catalyzed cyanation of aryl halides, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | RuPhos (4) | K₄[Fe(CN)₆]·3H₂O (0.5) | KOAc (0.125) | Dioxane/H₂O | 100 | 12-24 | >90 |
| Pd₂(dba)₃ (1) | XPhos (2) | Zn(CN)₂ (1.2) | - | DMAc | 120 | 18 | ~95 |
| Pd/C (2) | dppf (4) | Zn(CN)₂ (0.6) | Zn(formate)₂ (0.1) | DMAC | 110 | - | up to 98 |
| Pd(PPh₃)₄ (5) | - | K₄[Fe(CN)₆]·3H₂O (0.33) | Na₂CO₃ (1) | DMF | 40 | 3 | up to 95 |
Experimental Protocols
Recommended Protocol: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Reagents:
-
4-bromo-N,N-dimethylbenzamide (1.0 mmol, 1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium acetate (KOAc) (0.125 mmol, 0.125 equiv)
-
1,4-Dioxane (2.5 mL, anhydrous)
-
Deionized water (2.5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk tube, add 4-bromo-N,N-dimethylbenzamide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, RuPhos, and KOAc.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Plausible catalytic cycle for palladium-catalyzed cyanation.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Cyano-N,N-dimethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-cyano-N,N-dimethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route. If synthesized from 4-cyanobenzoyl chloride and dimethylamine, common impurities include:
-
4-Cyanobenzoic acid: Formed from the hydrolysis of the starting material, 4-cyanobenzoyl chloride.[1] This is often the main impurity.
-
Unreacted 4-cyanobenzoyl chloride: Due to incomplete reaction.
-
Excess dimethylamine (or its hydrochloride salt): If not completely removed during work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. The choice of solvent is critical for success.
-
Column Chromatography: Excellent for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily products.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Based on the polarity of this compound, good solvent candidates include ethanol, isopropanol, acetone, and mixtures of ethanol and water. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. It is always recommended to perform a small-scale solvent screen to find the optimal conditions.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment of non-volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and identification of components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify any proton-containing impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The chosen solvent is not suitable; the compound is insoluble. | Select a more polar solvent. Try a different solvent system (e.g., a mixture of a good solvent and a poor solvent). |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was used). | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure compound. |
| The compound "oils out" instead of forming crystals. | The solution is too concentrated, or the cooling is too rapid. Impurities may also be present. | - Reheat the solution to redissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing it in an ice bath). |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is too soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath for a longer period to maximize crystal precipitation.- Consider using a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
| The purified product is still colored. | Colored impurities are not effectively removed by recrystallization alone. | - Perform a hot filtration of the dissolved crude product through a small amount of activated charcoal before allowing it to cool and crystallize. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping peaks/spots). | The eluent system is not optimal (either too polar or not polar enough). | - Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity. If they are not moving, increase the polarity.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent may be necessary. |
| Cracking or channeling of the silica gel bed. | The column was not packed properly, or it ran dry. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Always keep the solvent level above the top of the silica gel. |
| The collected fractions are still impure. | The column was overloaded with the crude sample. The separation capability of the chosen column size and eluent was exceeded. | - Use a larger column with more silica gel for the amount of sample being purified.- Ensure the sample is loaded onto the column in a minimal amount of solvent as a concentrated band. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline. The optimal solvent ratio and volumes should be determined experimentally on a small scale first.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel as a slurry in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate). A typical starting point is a 5:1 to 10:1 petroleum ether:ethyl acetate mixture.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitor the elution process using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Estimated Solubility of this compound
| Solvent | Temperature | Estimated Solubility |
| Water | Room Temperature | Sparingly soluble |
| Ethanol | Room Temperature | Moderately soluble |
| Ethanol | Boiling | Highly soluble |
| Acetone | Room Temperature | Soluble |
| Ethyl Acetate | Room Temperature | Moderately soluble |
| Petroleum Ether | Room Temperature | Sparingly soluble |
Note: This data is estimated based on the properties of similar compounds. Experimental verification is recommended.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Synthesis of N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of N,N-dimethylbenzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N-dimethylbenzamide?
A1: The most prevalent methods for synthesizing N,N-dimethylbenzamide are:
-
From Benzoyl Chloride and Dimethylamine: This is a classic and often high-yielding method, typically performed under Schotten-Baumann conditions.[1]
-
From Benzoic Acid and Dimethylamine using Coupling Agents: This method avoids the need to prepare the acyl chloride first and uses reagents like dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
-
Mitsunobu Reaction: This reaction uses benzoic acid, dimethylamine, a phosphine (like triphenylphosphine), and an azodicarboxylate (like DEAD or DIAD). It is known for its mild conditions.[2]
Q2: What are the typical impurities I might encounter in the synthesis of N,N-dimethylbenzamide from benzoyl chloride?
A2: Common impurities include:
-
Unreacted Benzoyl Chloride: Due to incomplete reaction.
-
Benzoic Acid: Formed from the hydrolysis of benzoyl chloride by moisture.[3]
-
Excess Dimethylamine: If an excess of the amine is used to drive the reaction to completion.
Q3: I am seeing a white precipitate that is difficult to filter in my reaction using DCC as a coupling agent. What is it?
A3: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction with DCC. DCU is notoriously insoluble in many common organic solvents, making its removal by filtration a standard but sometimes challenging step.
Q4: My Mitsunobu reaction is complete, but I am having trouble purifying my N,N-dimethylbenzamide. What are the likely side products?
A4: The major byproducts in a Mitsunobu reaction are triphenylphosphine oxide (from the oxidation of triphenylphosphine) and a hydrazine dicarboxylate derivative (from the reduction of DEAD or DIAD).[2] These can sometimes be difficult to separate from the desired product by chromatography.
Q5: What are the best analytical methods for determining the purity of my N,N-dimethylbenzamide and identifying impurities?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Suitable for the separation and quantification of non-volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for structural elucidation of the final product and any isolated impurities.[7][8][9]
Troubleshooting Guides
Issue 1: Low Yield in N,N-dimethylbenzamide Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time or gently increase the temperature. - Ensure stoichiometric amounts of reagents or use a slight excess of the acylating agent or amine. |
| Hydrolysis of Benzoyl Chloride | - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Add the benzoyl chloride slowly to a cooled solution of the amine.[3] |
| Poor Quality Starting Materials | - Use freshly distilled or a new bottle of benzoyl chloride to minimize pre-existing benzoic acid. - Ensure the dimethylamine solution has the correct concentration. |
| Product Loss During Workup | - Optimize the extraction procedure to ensure the complete transfer of the product to the organic phase. - When performing a wash, ensure the pH of the aqueous layer is appropriate to avoid partitioning of the product. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Purification |
| Benzoic Acid | Hydrolysis of benzoyl chloride.[3] | - During workup, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the acidic benzoic acid. |
| Unreacted Dimethylamine | Excess reagent used. | - Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and remove the basic dimethylamine. |
| N,N'-dicyclohexylurea (DCU) | Byproduct of DCC coupling. | - DCU is poorly soluble in most organic solvents and can often be removed by filtration of the reaction mixture before workup. |
| Triphenylphosphine oxide | Byproduct of the Mitsunobu reaction. | - Can sometimes be removed by filtration if it crystallizes out. - Careful column chromatography is often required for complete removal. |
Quantitative Data Summary
The following table summarizes typical yields for different synthetic routes to N,N-dialkylbenzamides. Please note that specific yields can vary depending on the exact substrates and reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reference |
| Acyl Chloride Formation | p-Toluic acid, Thionyl chloride, Dimethylamine | SOCl₂, Et₃N | >95% | [1] |
| Direct Amide Coupling | p-Toluic acid, Dimethylamine | HATU, HBTU, DCC, EDC | 70-95% | [1] |
| Mitsunobu Reaction | Benzoic acid, Diethylamine | PPh₃, DIAD | ~57-95% | [2] |
| Copper-Catalyzed One-Pot | Benzyl cyanide, Iodobenzene, DMF | Cu₂O, TsOH | up to 85% | [10] |
| From Isatoic Anhydride | Isatoic anhydride, Dimethylamine | - | 85-98% | [11] |
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethylbenzamide from Benzoyl Chloride
This protocol is based on standard Schotten-Baumann reaction conditions.
Materials:
-
Benzoyl chloride
-
Dimethylamine (e.g., 40% aqueous solution or 2.0 M in THF)
-
Sodium hydroxide (e.g., 10% aqueous solution) or a tertiary amine base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve dimethylamine in the chosen solvent and cool the mixture in an ice bath (0-5 °C).
-
If using a tertiary amine base, add it to the dimethylamine solution.
-
Slowly add benzoyl chloride dropwise to the stirred amine solution, maintaining the temperature below 10 °C.
-
If using aqueous sodium hydroxide, it can be added concurrently with the benzoyl chloride to neutralize the generated HCl.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and dilute with water and the organic solvent.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess dimethylamine), saturated NaHCO₃ solution (to remove any benzoic acid), and finally with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of N,N-dimethylbenzamide from Benzoic Acid using DCC
Materials:
-
Benzoic acid
-
Dimethylamine hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzoic acid, dimethylamine hydrochloride, and the anhydrous solvent.
-
Add the base (e.g., triethylamine, 2.2 equivalents) to the suspension and stir until the solids dissolve.
-
Cool the reaction mixture in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in the anhydrous solvent.
-
Slowly add the DCC solution to the benzoic acid/amine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of N,N'-dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis and purification of N,N-dimethylbenzamide.
Caption: Troubleshooting decision tree for the purification of N,N-dimethylbenzamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rsc.org [rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Cyano-Substituted Benzamides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental challenges associated with the degradation of cyano-substituted benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cyano-substituted benzamides?
A1: Cyano-substituted benzamides possess two primary functional groups susceptible to degradation: the cyano group (-CN) and the amide group (-CONH₂). The main degradation pathways are hydrolysis, photolysis, and thermal decomposition.[1]
-
Hydrolysis: This is the most common pathway. The cyano group can hydrolyze, often in a stepwise manner, first to a carbamoyl group (-CONH₂) and subsequently to a carboxylic acid group (-COOH).[1][2] The benzamide's own amide bond can also hydrolyze, especially under strong acidic or basic conditions, to yield a substituted benzoic acid and ammonia or an amine.[1][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to a complex mixture of products. The specific pathway is highly dependent on the substitution pattern on the aromatic ring.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of various smaller molecules through fragmentation of the parent compound.[1][4]
Q2: What are the expected degradation products when working with these compounds?
A2: Based on the primary degradation pathways, the most common degradation products include the corresponding substituted benzoic acids (from amide hydrolysis), substituted benzamides (if the cyano group hydrolyzes first), and the parent benzamide without the cyano group.[5][6] For example, the degradation of 2,6-dichlorobenzamide can yield products like 2,6-dichlorobenzoic acid and benzamide.[5][6]
Q3: How do pH and temperature affect the stability of cyano-substituted benzamides?
A3: Both pH and temperature are critical factors. Stability is generally lowest under strong acidic or strong basic conditions due to accelerated hydrolysis of the amide and potentially the cyano group.[1][3] Elevated temperatures will increase the rate of all degradation reactions, particularly hydrolysis and thermal decomposition.[1] It is crucial to control these parameters during experiments to ensure reproducible results.
Q4: What are the best practices for storing and handling these compounds to minimize degradation?
A4: To minimize degradation, store cyano-substituted benzamides in a cool, dark, and dry place. Use amber vials or wrap containers in foil to protect from light. For solutions, use anhydrous solvents where possible and store them at low temperatures (e.g., 4°C or -20°C). Prepare solutions fresh whenever possible and avoid prolonged storage in aqueous or protic solvents.
Troubleshooting Guides
Issue 1: Multiple unexpected peaks appear in my LC-MS chromatogram during a stability study.
-
Question: I am analyzing my cyano-substituted benzamide after incubation in an aqueous buffer, and I see several new peaks that weren't there initially. What could be the cause?
-
Answer: The appearance of new peaks is a strong indicator of degradation. The most likely cause is hydrolysis of the parent compound.
-
Troubleshooting Steps:
-
Characterize the New Peaks: Use the mass spectrometry (MS) data to determine the molecular weights of the compounds corresponding to the new peaks.
-
Propose Structures: Compare these molecular weights to potential degradation products. For example, an increase of 18 Da could indicate hydrolysis of the cyano group to a primary amide, while a loss of 17 Da followed by an addition of 18 Da could suggest hydrolysis of the benzamide to the corresponding carboxylic acid.
-
Confirm with Standards: If available, inject standards of suspected degradation products (e.g., the corresponding benzoic acid) to confirm their retention times.
-
Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products and compare their chromatographic behavior to the unknown peaks.[2]
-
-
Issue 2: The recovery of my parent compound is consistently low.
-
Question: When I analyze my samples, the concentration of the parent cyano-substituted benzamide is much lower than expected, even at the initial time point. Why is this happening?
-
Answer: This issue can stem from either rapid degradation or problems with the analytical method itself.
-
Troubleshooting Steps:
-
Assess Compound Stability in Solvent: The compound may be degrading in the dissolution or mobile phase solvent. Test the stability by preparing a sample and analyzing it immediately and then again after several hours at room temperature.
-
Review Storage Conditions: Ensure the compound was stored properly (cool, dark, dry) before use. Exposure to light or moisture during storage can cause significant degradation before the experiment even begins.[1]
-
Optimize Extraction Procedure: If using a complex matrix, the compound may be lost during sample preparation. Low recovery of benzamide degradation products has been noted in some solid-phase extraction (SPE) protocols.[5][6] Perform a spike-recovery experiment to verify the efficiency of your extraction method.
-
Check for Precipitation: The compound's solubility may be an issue in your experimental buffer or solvent. Visually inspect solutions for any cloudiness or precipitate.[7]
-
-
Issue 3: My experimental results are not reproducible.
-
Question: I am running the same degradation experiment multiple times, but the rate of degradation varies significantly between repeats. What could be the cause?
-
Answer: Lack of reproducibility often points to uncontrolled variables in the experimental setup.
-
Troubleshooting Steps:
-
Control Temperature: Ensure all incubations are performed in a calibrated, temperature-controlled environment (e.g., water bath, incubator). Even small temperature fluctuations can alter reaction rates.
-
Control Light Exposure: Unless studying photodegradation, protect all samples from light. Wrap vials in aluminum foil and work in a dimly lit area if necessary.
-
Ensure Consistent pH: Prepare buffers carefully and measure the pH before each experiment. Ensure the addition of your compound (often dissolved in an organic solvent) does not significantly alter the pH of the final solution.
-
Use Positive and Negative Controls: Always include a positive control (a condition where you expect degradation) and a negative control (a condition where the compound should be stable) in every experiment to ensure the assay is performing as expected.
-
-
Data Presentation
Table 1: Example Forced Degradation Data for a Generic Cyano-Substituted Benzamide
This table illustrates typical data obtained from a forced degradation study.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) Formed |
| 0.1 M HCl (60°C) | 24 | 75.2% | Substituted Benzoic Acid |
| 0.1 M NaOH (60°C) | 24 | 45.8% | Substituted Benzoic Acid |
| 5% H₂O₂ (RT) | 24 | 92.1% | N-Oxide derivatives |
| Heat (80°C, solid) | 72 | 98.5% | Minor thermal fragments |
| UV Light (254 nm, RT) | 24 | 68.4% | Complex mixture of photoproducts |
Table 2: Analytical Method Recovery for Benzamide Degradation Products
The following data shows recovery percentages for various benzamide-related compounds using a specific solid-phase extraction (SPE) and LC-MS/MS method.[5][6] This highlights the potential for variability in analytical recovery.
| Compound | Recovery (Day 1) | RSD (Day 1) | Recovery (Day 3) | RSD (Day 3) |
| 2,6-dichlorobenzamide (BAM) | 91-102% | 2.2-26.5% | 97-110% | 3-22% |
| 2-chlorobenzamide (OBAM) | 91-102% | 2.2-26.5% | 97-110% | 3-22% |
| 2,6-dichlorobenzoic acid (DCBA) | 91-102% | 2.2-26.5% | 97-110% | 3-22% |
| Benzamide (BAD) | 60% | 25% | 51% | 4% |
RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Forced Degradation Study and Analysis by LC-MS
This protocol outlines a typical forced degradation (stress testing) experiment to identify potential degradation pathways and products.[2]
1. Purpose: To investigate the intrinsic stability of a cyano-substituted benzamide by exposing it to a variety of stress conditions and to identify the resulting degradation products.
2. Materials and Reagents:
-
Cyano-substituted benzamide ("Test Compound")
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or other suitable mobile phase modifier)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC vials
3. Preparation of Stock Solution:
-
Prepare a stock solution of the Test Compound at 1 mg/mL in acetonitrile or another suitable organic solvent.
4. Application of Stress Conditions:
-
For each condition, add the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 5% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a vial at 80°C for 72 hours. Dissolve in the stock solvent before analysis.
-
Photodegradation: Expose a solution of the compound (~100 µg/mL in a 1:1 acetonitrile:water mix) in a quartz cuvette or clear vial to a UV light source (e.g., 254 nm) for 24 hours.
-
Control Sample: Prepare a sample in the same solvent matrix as the stressed samples and store it at 4°C, protected from light.
5. Sample Preparation for Analysis:
-
After incubation, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples, including the control, to a final concentration of ~10 µg/mL with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).
-
Filter samples through a 0.22 µm filter if necessary.
6. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in both positive and negative modes. Scan a mass range from 50 to 800 m/z. Perform fragmentation (MS/MS) on the parent mass and any major new peaks observed in the stressed samples.
7. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify new peaks and determine their mass-to-charge ratios (m/z).
-
Use the MS/MS fragmentation patterns to elucidate the structures of the degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
Visualizations
Caption: Primary hydrolytic degradation pathways for cyano-substituted benzamides.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Handling and storage guidelines for 4-cyano-N,N-dimethylbenzamide
This guide provides essential information for the safe handling, storage, and use of 4-cyano-N,N-dimethylbenzamide in a research and development setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound with the molecular formula C₁₀H₁₀N₂O[1][2]. It belongs to the benzamide class of compounds, characterized by a benzene ring substituted with a cyano group and a dimethylamide group. While specific research applications are not extensively documented in publicly available literature, its structural motifs suggest potential use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the cyano and benzamide functionalities can be further modified.
Q2: What are the main hazards associated with this compound?
A related compound, 4-[(Cyanoacetyl)amino]-N,N-dimethylbenzamide, is classified as a skin sensitizer. Therefore, there is a potential for allergic skin reactions upon repeated contact.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[3][5]. It should be kept away from incompatible materials such as strong oxidizing agents[5][6]. Based on the storage class of a similar compound, it is classified as a combustible solid.
Q4: What is the solubility of this compound?
A4: Specific solubility data for this compound is limited. However, based on the properties of N,N-dimethylbenzamide, it is expected to be slightly soluble in water and highly soluble in many organic solvents such as ethanol, acetone, and chloroform[7]. The solubility in aqueous solutions may be enhanced by adjusting the pH, but this should be done cautiously as the compound may be sensitive to strong acids and bases.
Handling and Storage Guidelines
Proper handling and storage are crucial for ensuring the safety of personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[3][5] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter should be used.[3][5] |
Storage Summary
| Parameter | Guideline |
| Temperature | Cool, dry place. |
| Container | Tightly closed container.[3][5] |
| Ventilation | Store in a well-ventilated area.[3][5] |
| Incompatible Materials | Strong oxidizing agents.[5][6] |
| Light Sensitivity | Some related benzamides are noted to be light-sensitive; therefore, storage in a light-resistant container is advisable.[8] |
Troubleshooting Guide
This section addresses potential issues that may arise during experiments involving this compound.
Issue 1: Compound fails to dissolve in the chosen solvent.
-
Possible Cause: The polarity of the solvent may not be appropriate. While soluble in many organic solvents, its solubility in non-polar solvents might be limited. N,N-dimethylbenzamide, a related compound, is only slightly soluble in water[7].
-
Troubleshooting Steps:
-
Verify the intended solvent from the experimental protocol.
-
If the compound is expected to be soluble, gently warm the mixture to increase the rate of dissolution.
-
If solubility is still an issue, consider a solvent with a different polarity. A solvent miscibility chart can be a useful reference.
-
For aqueous solutions, the addition of a co-solvent such as ethanol or DMSO may be necessary.
-
Issue 2: Inconsistent or unexpected reaction outcomes.
-
Possible Cause: The compound may have degraded due to improper storage or handling. 4-cyano-N,N-diethylbenzamide, a very similar compound, is noted to be sensitive to strong acids or bases. Hydrolysis of the amide or cyano group can occur under such conditions.
-
Troubleshooting Steps:
-
Ensure that the reaction conditions are neutral if the protocol does not specify acidic or basic conditions.
-
Use freshly opened or properly stored material for the reaction.
-
Analyze a small sample of the starting material by a suitable analytical method (e.g., NMR, LC-MS) to confirm its purity and identity before use.
-
Issue 3: Difficulty in purifying the product from a reaction mixture containing this compound.
-
Possible Cause: The compound's polarity may be similar to that of the desired product, making separation by column chromatography challenging.
-
Troubleshooting Steps:
-
Optimize the solvent system for column chromatography. A step-gradient or a very shallow gradient of the mobile phase can improve separation.
-
Consider alternative purification techniques such as recrystallization or preparative HPLC.
-
If the compound is a starting material, ensure the reaction goes to completion to minimize its presence in the final product mixture.
-
Experimental Workflow & Logic Diagrams
The following diagrams illustrate key workflows and logical relationships for handling and troubleshooting issues with this compound.
Caption: A typical experimental workflow involving the use of this compound.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. This compound | C10H10N2O | CID 16227796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: HPLC Analysis of Polar Benzamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of polar benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for polar benzamides in reverse-phase HPLC?
Peak tailing for polar benzamides in reverse-phase HPLC is often a multifactorial issue. The primary causes can be broadly categorized into chemical interactions and physical/instrumental effects.
-
Secondary Silanol Interactions: The most common chemical cause is the interaction between the basic amine groups on the benzamide molecule and acidic, unreacted silanol groups on the surface of the silica-based stationary phase. These strong interactions can lead to delayed elution of a portion of the analyte molecules, resulting in a tailed peak.
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate peak tailing. If the pH is not sufficiently low (typically 2-3 pH units below the pKa of the analyte), the amine groups on the benzamides can become protonated, leading to strong ionic interactions with deprotonated silanol groups.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape, including tailing.
-
Column Contamination and Degradation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase (e.g., "column bleed") can create active sites that cause peak tailing. A void at the head of the column, caused by the dissolution of the silica bed, is another common issue.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the injector and the column or between the column and the detector, can contribute to peak broadening and tailing. This is known as extra-column volume.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing peak tailing with polar benzamides, follow this systematic troubleshooting guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Step 1: Optimize the Mobile Phase
The mobile phase composition, particularly its pH and the type of modifier used, is critical for controlling the peak shape of polar benzamides.
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Stock Solutions: Prepare 0.1% (v/v) solutions of trifluoroacetic acid (TFA) and formic acid in HPLC-grade water.
-
Mobile Phase A: Your aqueous phase (e.g., HPLC-grade water).
-
Mobile Phase B: Your organic phase (e.g., Acetonitrile or Methanol).
-
Initial Conditions: Start with a mobile phase containing 0.1% formic acid. For example, for a 50:50 Water:Acetonitrile mobile phase, add 0.1% formic acid to both the water and acetonitrile components.
-
Analysis: Equilibrate the column with the initial mobile phase and inject your benzamide standard.
-
Modification: If peak tailing persists, switch to a mobile phase containing 0.1% TFA, which is a stronger ion-pairing agent and more effective at masking silanol interactions.
-
Comparison: Compare the chromatograms obtained with formic acid and TFA, paying close attention to the peak asymmetry factor.
Data Presentation: Effect of Mobile Phase Modifier on Peak Tailing
| Mobile Phase Additive (0.1% v/v) | Analyte Example | Tailing Factor (As) | Observations |
| None | Metoclopramide | > 2.0 | Severe tailing observed. |
| Formic Acid | Metoclopramide | 1.5 | Improved peak shape, but some tailing remains. |
| Trifluoroacetic Acid (TFA) | Metoclopramide | 1.1 | Symmetrical peak achieved. |
Note: Tailing factor is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Step 2: Evaluate and Select the Appropriate Column
Not all C18 columns are the same. The choice of stationary phase can significantly impact peak shape for polar compounds.
-
End-Capped Columns: Modern columns are often "end-capped," a process that chemically bonds a small hydrophobic group to many of the remaining silanol groups. Using a high-quality, fully end-capped column is crucial.
-
Alternate Stationary Phases: If tailing persists on a standard C18 column, consider columns with alternative stationary phases that are more compatible with polar and basic compounds. These include:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative interactions.
-
Bidentate C18 or High-Purity Silica: Columns packed with high-purity silica have a lower concentration of acidic silanol groups, reducing the likelihood of strong secondary interactions.
-
Data Presentation: Comparison of Column Types for Polar Benzamide Analysis
| Column Type | Tailing Factor (As) for a Basic Benzamide | Key Feature |
| Traditional C18 (not fully end-capped) | 1.8 - 2.5 | High silanol activity. |
| Modern End-Capped C18 | 1.2 - 1.5 | Reduced silanol activity due to end-capping. |
| Polar-Embedded Phase | 1.0 - 1.2 | Shielded silanol groups and alternative polar selectivity. |
Step 3: Consider Instrumental and Other Factors
If optimizing the mobile phase and column does not resolve the issue, consider these factors:
-
Reduce Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
Check for Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants. If a guard column is used, replace it.
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for the sample, it can cause peak distortion. Reduce the injection volume if using a strong sample solvent.
Diagram: Silanol Interactions Leading to Peak Tailing
Caption: Interaction of benzamides with active silanol sites causes peak tailing.
Technical Support Center: Optimizing N-Acylation of Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the N-acylation of dimethylamine, a crucial transformation in the synthesis of a wide range of pharmaceuticals and fine chemicals. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to help you achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the N-acylation of dimethylamine?
A1: The most frequently employed acylating agents for dimethylamine are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1][2] Acyl chlorides are generally more reactive than their corresponding anhydrides. Carboxylic acids can also be used, but they typically require activation with a coupling agent.
Q2: Is a base always necessary for the N-acylation of dimethylamine?
A2: Yes, a base is typically required, especially when using acyl chlorides or anhydrides. The reaction generates an acidic byproduct (e.g., HCl or a carboxylic acid) which can protonate the starting dimethylamine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine or pyridine, or an inorganic base like sodium hydroxide in a Schotten-Baumann setup.[3][4]
Q3: What is the role of a catalyst, such as 4-(Dimethylaminopyridine) (DMAP), in this reaction?
A3: For less reactive acylating agents or when aiming for milder reaction conditions, a nucleophilic catalyst like DMAP is highly effective. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species and can significantly accelerate the reaction rate.[5]
Q4: What are the typical solvents used for the N-acylation of dimethylamine?
A4: The choice of solvent depends on the specific acylating agent and reaction conditions. Aprotic solvents such as dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF) are commonly used, particularly when working with moisture-sensitive reagents like acyl chlorides.[6] For Schotten-Baumann reactions, a two-phase system of an organic solvent and water is employed.[4]
Q5: Can the N-acylation of dimethylamine be performed under solvent-free conditions?
A5: Yes, in some cases, the reaction can be carried out neat, especially with a highly reactive acylating agent. This approach can be more environmentally friendly and can simplify product isolation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider gentle heating. |
| Inactive amine: The dimethylamine may have been protonated by the acidic byproduct. | Ensure a sufficient amount of base (at least one equivalent) is used to neutralize the acid formed during the reaction. For Schotten-Baumann conditions, maintain a basic pH.[3] | |
| Poor quality of reagents: The acylating agent may have degraded due to moisture. | Use freshly opened or purified reagents. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. | |
| Low reactivity of acylating agent: The chosen acylating agent may not be reactive enough under the current conditions. | Switch to a more reactive acylating agent (e.g., from an acid anhydride to an acyl chloride). Alternatively, add a catalytic amount of DMAP to increase the reaction rate.[8] | |
| Formation of Side Products | Hydrolysis of the acylating agent: Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. In a Schotten-Baumann setup, vigorous stirring is crucial to ensure the acylation reaction is faster than the hydrolysis of the acylating agent.[9] |
| Formation of N-nitrosodimethylamine (NDMA): Can occur during chlorination if monochloramine is present. | To avoid NDMA formation, it is recommended to remove ammonia before chlorination, use breakpoint chlorination, or avoid using monochloramine for disinfection in drinking water.[10] | |
| Difficult Product Isolation | Product is water-soluble: The resulting amide may have some solubility in water. | After quenching the reaction with water, extract the aqueous layer multiple times with an appropriate organic solvent. Brine washes can help to reduce the solubility of the product in the aqueous phase. |
| Emulsion formation during work-up: Can occur with certain solvent systems. | Add a saturated solution of sodium chloride (brine) to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N,N-Dimethylacetamide
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | - | High | [6] |
| Acetic Anhydride | None | Neat | Exothermic | 10-20 min | Good to Excellent | [11] |
| Acetic Anhydride | DMAP (catalytic) | Dichloromethane | RT | - | High | [12] |
| Methyl Acetate | Basic Catalyst | Methanol | 80 - 140 | Continuous | High | [13] |
| Trimethylamine + CO | Rhodium(I) complex | No solvent | - | - | 82.3 | [14] |
Note: "RT" denotes room temperature. "-" indicates that the specific value was not provided in the source.
Experimental Protocols
Protocol 1: N-Acetylation of Dimethylamine using Acetyl Chloride (Schotten-Baumann Conditions)
Materials:
-
Dimethylamine (40% aqueous solution)
-
Acetyl chloride
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the aqueous solution of dimethylamine and dichloromethane.
-
Cool the mixture in an ice bath.
-
Simultaneously, add acetyl chloride and the sodium hydroxide solution dropwise from separate dropping funnels while stirring vigorously. Maintain the temperature below 10 °C. The pH of the aqueous layer should be kept basic.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-dimethylacetamide.
-
Purify the product by distillation if necessary.
Protocol 2: N-Acetylation of Dimethylamine using Acetic Anhydride and DMAP
Materials:
-
Dimethylamine (solution in THF or as a gas)
-
Acetic anhydride
-
4-(Dimethylaminopyridine) (DMAP)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve dimethylamine and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (e.g., 1-5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
References
- 1. caloongchem.com [caloongchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. US20080207949A1 - Method For The Production Of N,N-Dimethylacetamide (Dmac) - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Cyano-N,N-dimethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyano-N,N-dimethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with dimethylamine. The reaction is typically carried out in an aprotic solvent, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reaction is the hydrolysis of the starting material, 4-cyanobenzoyl chloride, to form 4-cyanobenzoic acid. This occurs in the presence of water, including atmospheric moisture. Other potential, though less common, side reactions include the hydrolysis of the product's cyano group under harsh conditions and potential reactions of dimethylamine with impurities.
Q3: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are most often attributed to the hydrolysis of 4-cyanobenzoyl chloride. This can be caused by:
-
Use of wet glassware or solvents: Ensure all equipment is thoroughly dried and solvents are anhydrous.
-
Exposure to atmospheric moisture: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal stoichiometry: Incorrect molar ratios of reactants can lead to lower yields.
Q4: I am observing a significant amount of an acidic byproduct. What is it and how can I remove it?
The acidic byproduct is almost certainly 4-cyanobenzoic acid, resulting from the hydrolysis of 4-cyanobenzoyl chloride.[1] During the workup, this can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (4-cyanobenzoyl chloride), the product (this compound), and the primary byproduct (4-cyanobenzoic acid). 4-cyanobenzoic acid is more polar and will have a lower Rf value than the product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Degradation of 4-cyanobenzoyl chloride: The acyl chloride is highly sensitive to moisture and can hydrolyze. | - Use a fresh bottle of 4-cyanobenzoyl chloride or verify the purity of the existing stock. - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| Insufficiently reactive nucleophile: The dimethylamine may not be effectively reacting. | - Ensure the correct stoichiometry of dimethylamine is used (a slight excess is often employed). - Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct, which can protonate and deactivate the dimethylamine. | |
| Presence of a Major Impurity with a Low Rf on TLC | Hydrolysis of 4-cyanobenzoyl chloride: This leads to the formation of 4-cyanobenzoic acid. | - During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to remove the acidic impurity. - For future reactions, strictly adhere to anhydrous reaction conditions. |
| Difficulty in Isolating the Pure Product | Emulsion formation during workup: This can make phase separation difficult. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Centrifugation can also be effective if the emulsion is persistent. |
| Product is an oil instead of a solid: This may be due to residual solvent or impurities. | - Ensure all solvent has been removed under reduced pressure. - Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes). - If crystallization fails, purify the product using column chromatography. | |
| Reaction is very slow or stalls | Low reaction temperature: The activation energy for the reaction may not be met. | - If the reaction is being run at a low temperature (e.g., 0 °C) to control exothermicity, allow it to slowly warm to room temperature after the initial addition of reagents. - Gentle heating can be applied if necessary, but this may also increase the rate of side reactions. |
Data Presentation
Table 1: Impact of Reaction Conditions on the Yield of this compound
| Reaction Condition | Atmosphere | Base Used | Approximate Yield (%) | Key Observation |
| 1 | Ambient | None | 40-50% | Significant formation of 4-cyanobenzoic acid. |
| 2 | Ambient | Triethylamine | 60-70% | Reduced formation of acidic byproduct. |
| 3 | Inert (Nitrogen) | None | 70-80% | Minimal acidic byproduct formation. |
| 4 | Inert (Nitrogen) | Triethylamine | >90% | High purity product with minimal side reactions. |
Note: The yields presented are typical and can vary based on the specific experimental setup, purity of reagents, and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous Conditions
This protocol outlines the synthesis using Schotten-Baumann conditions to minimize side reactions.[1][2][3][4][5]
Materials:
-
4-cyanobenzoyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet/outlet
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a positive pressure of nitrogen.
-
Reagent Preparation: Dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the round-bottom flask. Add triethylamine (1.1 eq) to the solution.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a 2.0 M solution of dimethylamine in THF (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction and primary side reaction in the synthesis.
Caption: Troubleshooting workflow for low reaction yields.
References
Troubleshooting low conversion rates in copper-catalyzed cyanation
Welcome to the technical support center for copper-catalyzed cyanation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to no conversion of the starting material.
Question: My copper-catalyzed cyanation reaction is showing very low or no conversion. What are the common causes and how can I troubleshoot this?
Answer:
Low or no conversion in a copper-catalyzed cyanation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction was performed under an inert atmosphere (e.g., nitrogen or argon), as oxygen can interfere with the catalytic cycle.
-
Reagent Quality: Verify the purity and dryness of your solvent, substrate, and reagents. Water can deactivate the catalyst.[1]
-
Temperature: Confirm the reaction is being conducted at the appropriate temperature. Many copper-catalyzed cyanations require elevated temperatures to proceed efficiently.
Key Parameters to Optimize:
-
Catalyst System (Copper Source and Ligand):
-
Copper Source: Copper(I) salts like CuI or CuCN are commonly used. If you are using a Cu(II) source, it may require an in situ reduction.
-
Ligand: The choice of ligand is critical. Diamine ligands, such as N,N'-dimethylethylenediamine, and phenanthroline ligands have been shown to significantly improve reaction rates and yields.[2][3][4] In some cases, the reaction may not proceed at all without a suitable ligand.[2][5]
-
-
Cyanide Source:
-
The reactivity of the cyanide source is paramount. Sodium cyanide (NaCN) is often more reactive due to its better solubility in common organic solvents like dioxane compared to potassium cyanide (KCN).[2][5]
-
However, a high concentration of cyanide ions can deactivate the copper catalyst through strong complexation.[2][5] Using a less soluble source or a reagent that slowly releases cyanide, like K4[Fe(CN)6], can mitigate this issue.
-
Alternative cyanide sources like acetone cyanohydrin or even a combination of ammonium bicarbonate and DMF can be effective and safer alternatives.[6]
-
-
Solvent:
-
The solvent plays a crucial role in solubility and reactivity. Polar aprotic solvents are common. While DMF is sometimes used, it can be inhibitory in certain systems.[2][5] Dioxane or a mixture of dioxane and a less polar solvent like m-xylene has proven effective in some cases.[2] Toluene is used in the domino halide exchange-cyanation.[3][4]
-
Issue 2: Catalyst deactivation is suspected.
Question: I believe my copper catalyst is being deactivated. What are the signs and how can I prevent this?
Answer:
Catalyst deactivation is a common cause of low conversion rates. The primary culprit is often the cyanide source itself.
Signs of Catalyst Deactivation:
-
The reaction starts but stalls before reaching completion.
-
A large amount of starting material remains even after extended reaction times.
Causes and Solutions:
-
High Cyanide Concentration: As mentioned, an excess of soluble cyanide can form stable complexes with the copper catalyst, taking it out of the catalytic cycle.[2][5]
-
Solution: Consider using a cyanide source with lower solubility or one that generates cyanide in situ at a controlled rate. K4[Fe(CN)6] is a good example of a less toxic and slow-releasing cyanide source.
-
-
Oxidation of the Catalyst: The active catalytic species is typically Cu(I). Oxidation to Cu(II) can occur, rendering the catalyst less effective.
Issue 3: The reaction works for aryl iodides but not for aryl bromides.
Question: My cyanation protocol is effective for aryl iodides, but fails or gives low yields with the corresponding aryl bromides. What adjustments should I make?
Answer:
Aryl bromides are generally less reactive than aryl iodides in copper-catalyzed reactions. To address this, a "domino" or tandem approach is often successful.
Domino Halide Exchange-Cyanation:
-
This strategy involves the in situ conversion of the aryl bromide to the more reactive aryl iodide.[3][4]
-
This is achieved by adding a catalytic amount of an iodide salt, such as potassium iodide (KI), to the reaction mixture along with the copper catalyst, ligand, and cyanide source.[3][4] The copper catalyst facilitates both the halide exchange and the subsequent cyanation.
Quantitative Data on Reaction Parameters
The following tables summarize the effects of various reaction components on the yield of copper-catalyzed cyanation reactions.
Table 1: Effect of Ligand on Cyanation of Benzothiazole
| Entry | Ligand (mol %) | Conversion (%) |
| 1 | None | 0 |
| 2 | Phenanthroline (10) | Low |
| 3 | Phenanthroline (20) | High |
| 4 | Bipyridine (20) | High |
Reaction conditions: CuCN catalyst, sodium cyanide, iodine oxidant, in a mixed dioxane/m-xylene solvent.[2][5]
Table 2: Optimization of Cyanation Conditions for an Aryl Bromide
| Entry | Copper Source (mol %) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | N,N'-dimethylethylenediamine | Toluene | 110 | High |
| 2 | CuI (10) | None | Toluene | 110 | Low |
| 3 | CuCN (stoichiometric) | None | DMF | >150 | Moderate |
Reaction conditions: Aryl bromide, NaCN, KI (for entries 1 and 2).[3][4]
Table 3: Effect of Cyanide Source on Cyanation of an Aryl Halide
| Entry | Cyanide Source | Solvent | Conversion (%) |
| 1 | NaCN | Dioxane | 42 |
| 2 | KCN | Dioxane | Low |
| 3 | Zn(CN)2 | Dioxane | 0 |
| 4 | K3[Fe(CN)6] | Dioxane | 0 |
| 5 | NaCN | DMF | 0 |
Reaction conditions: Benzothiazole as substrate, CuCN/phenanthroline catalyst system.[2][5]
Experimental Protocols
Protocol 1: Domino Halide Exchange-Cyanation of an Aryl Bromide
This protocol is adapted from the work of Buchwald and coworkers for the cyanation of aryl bromides.[3][4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium iodide (KI) (0.2 mmol, 20 mol%)
-
Sodium cyanide (NaCN) (1.2 mmol)
-
N,N'-dimethylethylenediamine (1.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add CuI, KI, and NaCN.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the aryl bromide, N,N'-dimethylethylenediamine, and toluene via syringe.
-
Stir the reaction mixture at 110 °C for the appropriate time (typically 12-24 hours), monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Direct C-H Cyanation of a Heterocycle
This protocol is a general representation for the direct cyanation of an acidic heterocycle.[2]
Materials:
-
Heterocyclic substrate (1.0 mmol)
-
Copper(I) cyanide (CuCN) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Sodium cyanide (NaCN) (1.3 mmol)
-
Iodine (1.5 mmol)
-
Lithium tert-butoxide (tBuOLi) (2.1 mmol)
-
Dioxane/m-xylene (7:3 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the heterocyclic substrate and tBuOLi.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the dioxane/m-xylene solvent mixture and stir for 10 minutes at room temperature.
-
Add iodine and stir for the required time for the iodination step to complete (monitor by TLC/GC).
-
To the reaction mixture, add CuCN, 1,10-phenanthroline, and NaCN.
-
Heat the reaction mixture to the optimized temperature (e.g., 110-130 °C) and stir until the cyanation is complete.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.
-
Purify the product by column chromatography.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion in copper-catalyzed cyanation.
Generalized Mechanism for Copper(I)-Catalyzed Cyanation of Aryl Halides
Caption: A simplified catalytic cycle for the Ullmann-type cyanation of aryl halides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 5. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability issues of 4-cyano-N,N-dimethylbenzamide in solution
Welcome to the technical support center for 4-cyano-N,N-dimethylbenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns for this compound in solution are susceptibility to hydrolysis under both acidic and basic conditions. The N,N-dimethylamide and the cyano groups are the most likely sites of degradation. Additionally, like many aromatic compounds, it may be sensitive to photolytic and oxidative degradation under certain conditions.
Q2: What are the likely degradation products of this compound?
A2: The potential degradation products formed under various stress conditions include:
-
Acid/Base Hydrolysis:
-
Hydrolysis of the amide bond can yield 4-cyanobenzoic acid and dimethylamine.
-
Hydrolysis of the cyano group can lead to the formation of 4-carboxy-N,N-dimethylbenzamide.
-
Complete hydrolysis of both functional groups would result in terephthalic acid (benzene-1,4-dicarboxylic acid) and dimethylamine.
-
-
Oxidative Degradation: The aromatic ring and the dimethylamino group are susceptible to oxidation, which could lead to a variety of oxidized derivatives.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to various degradation products.
Q3: How can I prevent the degradation of this compound in my stock solutions?
A3: To minimize degradation, it is recommended to:
-
Prepare fresh solutions before use.
-
Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.
-
Use aprotic solvents if possible, as they are less likely to participate in hydrolysis.
-
If aqueous solutions are necessary, use buffered solutions at a neutral or slightly acidic pH and store them for a limited time.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Loss of compound potency or inconsistent results over time.
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm the age of the solution and the storage conditions (temperature, light exposure).
-
Analytical Check: Analyze the solution using a stability-indicating method like HPLC-UV to determine the concentration of the parent compound and detect any degradation products.
-
Prepare Fresh Solution: Prepare a fresh solution and repeat the experiment to see if the issue is resolved.
-
Optimize Storage: If degradation is confirmed, optimize storage conditions by lowering the temperature, protecting from light, and considering the use of a different solvent system.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify potential degradation products.
-
Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to see if the same unknown peaks are generated. This can help in confirming the identity of the degradants.
-
Adjust Experimental Conditions: If degradation is occurring during your experiment, consider modifying the conditions, such as pH, temperature, or exposure to light.
-
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade acetonitrile and water
-
Suitable buffer for mobile phase (e.g., phosphate or acetate)
-
HPLC-UV system
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl separately. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH separately. Keep at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ separately. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source with a specific wavelength range (e.g., using a photostability chamber) as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV method to quantify the remaining parent compound and detect degradation products.
-
Analyze the samples by LC-MS to identify the m/z of the degradation products for structural elucidation.
-
Protocol 2: HPLC-UV Method for Stability Indicating Analysis
Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., ~240 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | ||
| 1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, RT | 24 | ||
| 1 M NaOH, RT | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| 30% H₂O₂, RT | 24 | ||
| Thermal (Solid), 80°C | 48 | ||
| Thermal (Solution), 80°C | 48 | ||
| Photolytic (UV/Vis) | - |
Table 2: Characterization of Degradation Products by LC-MS
| Degradation Product | Retention Time (min) | m/z ([M+H]⁺) | Proposed Structure |
| DP1 | |||
| DP2 | |||
| DP3 |
Visualizations
The following diagrams illustrate key workflows and potential degradation pathways.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
How to remove unreacted starting materials from benzamide synthesis
Technical Support Center: Benzamide Synthesis Purification
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted benzoic acid from my crude benzamide product?
Unreacted benzoic acid can be effectively removed using an acid-base extraction. Benzoic acid is acidic, while benzamide is neutral. By washing an organic solution of the crude product with an aqueous basic solution (like 5% sodium hydroxide or sodium bicarbonate), the benzoic acid is deprotonated to form its water-soluble salt, sodium benzoate.[1][2][3] This salt partitions into the aqueous layer, leaving the neutral benzamide in the organic layer.[1][2]
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can be broken by adding a small amount of brine (saturated NaCl solution).
-
Incomplete Removal: For complete removal, repeat the aqueous base wash two to three times. You can check the pH of the final aqueous wash to ensure it is basic, indicating that all the acid has been neutralized and extracted.
Q2: My synthesis used benzoyl chloride. How do I remove unreacted starting material and byproducts?
Benzoyl chloride is highly reactive with water and will hydrolyze to form benzoic acid and hydrochloric acid (HCl).[4][5][6] Therefore, the primary impurity to remove is benzoic acid.
A simple approach is to first wash the crude product with water. This will hydrolyze any remaining benzoyl chloride and remove the resulting HCl.[5][6] Subsequently, perform an acid-base extraction as described in Q1 by washing with an aqueous base (e.g., sodium bicarbonate) to remove the benzoic acid.[2]
Troubleshooting:
-
Vigorous Reaction: The initial quench and wash with water or base can be exothermic. Perform this step slowly and with cooling (e.g., in an ice bath) to control the reaction.
-
Pressure Buildup: When using sodium bicarbonate, carbon dioxide gas is produced.[2] When performing the extraction in a separatory funnel, be sure to vent frequently to release the pressure.
Q3: When is recrystallization the best method for purifying benzamide, and what is a suitable solvent?
Recrystallization is an excellent method for removing a variety of impurities, especially when the desired product is a solid and the impurities have different solubility profiles.[7][8] It is particularly effective after an initial extraction has removed the bulk of the starting materials. Benzamide has high solubility in hot water and poor solubility in cold water, making water a safe and effective solvent for its recrystallization.[9] Ethanol, acetone, and acetonitrile are also cited as potentially good solvents.[10]
Troubleshooting:
-
No Crystals Form: This may happen if too much solvent was used.[11] Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid's surface can also help induce crystallization.
-
Low Recovery: This can occur if the solution is not cooled sufficiently or if too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[7] Ensure the solution is thoroughly cooled in an ice bath before filtration.[11]
Data Presentation
For effective purification via extraction or recrystallization, understanding the solubility of the components is crucial.
| Compound | Solvent | Temperature (°C) | Solubility |
| Benzamide | Water | 25 | Slightly soluble (~3 g/L)[12][13] |
| Benzamide | Hot Water | 100 | Soluble |
| Benzamide | Organic Solvents (Ethanol, Acetone) | 25 | Soluble[12] |
| Benzoic Acid | Water | 25 | Poorly soluble |
| Benzoic Acid | Hot Water | 95 | Highly soluble[9] |
| Sodium Benzoate | Water | 25 | Soluble |
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Benzoic Acid
This protocol details the separation of benzamide from the unreacted starting material, benzoic acid.
-
Dissolution: Dissolve the crude benzamide product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
First Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be about one-third of the organic layer's volume.
-
Extraction: Stopper the funnel and invert it gently. Vent frequently to release the pressure from the CO₂ gas that evolves. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium benzoate salt.
-
Repeat: Repeat the wash (steps 2-4) with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the benzoic acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and evaporate the solvent to obtain the purified benzamide.
Protocol 2: Recrystallization of Benzamide from Water
This protocol is used to obtain high-purity crystalline benzamide.
-
Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate, stirring continuously.[8][14]
-
Add Solvent: Continue adding small portions of hot water until the benzamide just completely dissolves.[8][11] Avoid adding excess solvent to maximize yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[11][14]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[14]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surfaces.[11]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of water. The melting point of pure benzamide is approximately 128-130°C.
Visualizations
Logical Workflow for Purification
The following diagram illustrates the decision-making process for purifying crude benzamide based on the starting materials used.
Caption: Decision tree for selecting the appropriate purification method.
Experimental Workflow: Recrystallization
This diagram outlines the sequential steps involved in the recrystallization of benzamide.
Caption: Step-by-step workflow for the recrystallization of benzamide.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. Convert Benzoyl chloride to Benzoic acid Convert the compound benzoyl ch.. [askfilo.com]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Benzamide - Wikipedia [en.wikipedia.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. famu.edu [famu.edu]
Technical Support Center: Overcoming Solubility Challenges in N,N-Dimethylbenzamide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility-related issues encountered during chemical reactions involving N,N-dimethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of N,N-dimethylbenzamide?
A1: N,N-dimethylbenzamide is a polar, organic compound. It is characterized by its slight solubility in water and high solubility in many common organic solvents, including ethanol, acetone, and chloroform.[1] The presence of the hydrophobic aromatic ring limits its interaction with water molecules.[1]
Q2: My reaction involving N,N-dimethylbenzamide is heterogeneous. How can I improve the solubility of the reactants?
A2: Several strategies can be employed to improve the solubility of reactants in a heterogeneous reaction mixture:
-
Solvent Selection: Choose a solvent or a co-solvent system in which all reactants are more soluble.
-
Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of N,N-dimethylbenzamide, as is the case with many solid organic compounds.[1]
-
Use of Co-solvents: Adding a co-solvent can increase the overall polarity of the solvent system, which may help in dissolving polar reactants.
-
Phase-Transfer Catalysis (PTC): For reactions involving an organic phase and an aqueous phase, a phase-transfer catalyst can facilitate the transfer of a reactant from one phase to the other, thereby enabling the reaction to proceed.[2][3][4]
Q3: Can N,N-dimethylbenzamide itself act as a solvent or a hydrotropic agent?
A3: Yes, N,N-dimethylbenzamide is often used as a solvent due to its ability to dissolve a wide range of organic materials.[1] Furthermore, it has been investigated as a hydrotropic agent, which means it can enhance the aqueous solubility of poorly water-soluble drugs.[5][6] This property is attributed to its ability to form non-covalent assemblies with other molecules.
Q4: I am observing low yield in my reaction, and I suspect it is due to poor solubility. What troubleshooting steps should I follow?
A4: A logical approach to troubleshooting low yield due to suspected poor solubility is outlined in the workflow diagram below. Key steps include verifying the solubility of all starting materials in the chosen solvent, attempting to improve solubility through heating or the use of co-solvents, and considering alternative reaction setups like phase-transfer catalysis if immiscible phases are present.
Troubleshooting Guides
Issue: Reactant (N,N-dimethylbenzamide or other) is not dissolving in the reaction solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent: The polarity of the solvent may not be suitable for the reactant.
-
Solution: Consult a solvent polarity chart and select a solvent with a polarity that more closely matches that of the reactant. For N,N-dimethylbenzamide, which is polar, solvents like DMF, DMSO, or acetonitrile are often good choices.
-
-
Insufficient Temperature: The solubility of the reactant may be highly dependent on temperature.
-
Solution: Gradually heat the reaction mixture while stirring to see if the reactant dissolves. Ensure the temperature does not exceed the decomposition point of any of the reactants or the boiling point of the solvent.
-
-
Saturation Limit Reached: The concentration of the reactant may be too high for the chosen volume of solvent.
-
Solution: Increase the volume of the solvent. If this is not desirable, consider a different solvent in which the reactant has a higher solubility.
-
Issue: The reaction is sluggish or does not proceed to completion.
Possible Causes & Solutions:
-
Poor Mass Transfer in a Heterogeneous System: If the reactants are in different phases (e.g., solid-liquid), the reaction rate can be limited by the rate at which they come into contact.
-
Solution 1 (Improved Agitation): Increase the stirring rate to improve mixing.
-
Solution 2 (Co-solvent): Add a co-solvent that helps to dissolve all reactants into a single phase.
-
Solution 3 (Phase-Transfer Catalysis): If the reaction involves two immiscible liquid phases (e.g., organic and aqueous), a phase-transfer catalyst can shuttle one reactant across the phase boundary to react with the other.[2][3][4][7] Common phase-transfer catalysts include quaternary ammonium salts and crown ethers.[2]
-
Data Presentation
Predicted Solubility of N,N-dimethylbenzamide in Common Organic Solvents at 25 °C
Disclaimer: The following data is a qualitative prediction based on available literature and general principles of chemical solubility.[1][8] Actual quantitative solubility may vary.
| Solvent | Chemical Class | Predicted Qualitative Solubility |
| Water | Protic | Slightly Soluble |
| Methanol | Alcohol | Soluble |
| Ethanol | Alcohol | Highly Soluble |
| Acetone | Ketone | Highly Soluble |
| Ethyl Acetate | Ester | Soluble |
| Dichloromethane | Chlorinated Hydrocarbon | Soluble |
| Chloroform | Chlorinated Hydrocarbon | Highly Soluble |
| Toluene | Aromatic Hydrocarbon | Soluble |
| N,N-Dimethylformamide (DMF) | Amide | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Soluble |
| Acetonitrile | Nitrile | Soluble |
| Hexane | Alkane | Sparingly Soluble to Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Reaction Homogeneity with a Co-solvent
Objective: To improve the yield and reaction rate of a reaction involving N,N-dimethylbenzamide where one or more reactants have limited solubility in the primary reaction solvent.
Materials:
-
Reactants (including N,N-dimethylbenzamide)
-
Primary reaction solvent
-
Co-solvent (e.g., N,N-Dimethylformamide, Dimethyl Sulfoxide)
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Methodology:
-
To the reaction flask, add the reactant with the lowest solubility in the primary solvent.
-
Add a minimal amount of the co-solvent (e.g., 5-10% of the total planned solvent volume) and stir.
-
Gently warm the mixture if necessary to aid dissolution.
-
Once the first reactant is dissolved, add the other reactants, including N,N-dimethylbenzamide.
-
Add the primary reaction solvent to reach the desired final concentration.
-
Proceed with the reaction under the desired temperature and time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, follow the standard workup procedure. Note that the co-solvent may need to be removed during workup, for example, by aqueous extraction if it is water-soluble.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for enhancing solubility using a co-solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. iajpr.com [iajpr.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Hydrotropic solubilization of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-Dimethylbenzamide 99 611-74-5 [sigmaaldrich.com]
- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Benzamide Synthesis Methods for Researchers
Benzamide and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The efficient construction of the amide bond is therefore a cornerstone of modern organic synthesis. This guide provides a comparative analysis of common and emerging methods for benzamide synthesis, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific application.
Overview of Synthetic Strategies
The synthesis of benzamides can be broadly categorized based on the starting materials. The most prevalent routes include the acylation of amines with benzoic acid derivatives (such as benzoyl chlorides), the direct coupling of benzoic acids with amines, the hydrolysis of benzonitriles, and rearrangement reactions. Each approach presents a unique profile of advantages and disadvantages concerning factors like atom economy, reaction conditions, substrate scope, and cost.
Comparative Performance Data
The following table summarizes quantitative data for several key benzamide synthesis methods, allowing for a direct comparison of their performance metrics. Note that yields and conditions can vary based on specific substrates and optimization.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Reported Yield (%) | Advantages | Disadvantages |
| Schotten-Baumann Reaction | Benzoyl Chloride, Amine/Ammonia | Aqueous Base (e.g., NaOH, Pyridine) | 15 - 30 minutes | Room Temp / Exothermic | 70 - 95%[1] | Fast, high-yielding, robust and widely applicable.[2] | Benzoyl chloride is lachrymatory and moisture-sensitive; generates stoichiometric waste.[1] |
| Direct Amidation (Boric Acid) | Benzoic Acid, Amine | Boric Acid (B(OH)₃) | 5 - 20 hours[3] | Reflux (e.g., Toluene) | ~89%[3] | Uses stable and less hazardous starting materials; good for green chemistry principles.[3] | Requires high temperatures and prolonged reaction times; often needs water removal (Dean-Stark).[3] |
| Direct Amidation (Urea) | Benzoic Acid, Urea | Boric Acid (B(OH)₃) | 2 - 4 hours | ~180 °C | 50 - 70%[4] | Utilizes inexpensive and readily available reagents.[4] | High temperatures required; moderate yields.[4] |
| Benzonitrile Hydrolysis | Benzonitrile | H₂SO₄ or H₂O₂/NaOH | 20 - 60 minutes | 40 °C to Reflux | ~93% | Good for preparing primary benzamides when other methods are unsuitable. | Limited to primary amides; can be difficult to stop partial hydrolysis and prevent formation of benzoic acid.[2] |
| Beckmann Rearrangement | Ketoxime | Strong Acid (e.g., H₂SO₄, PPA) | Varies (e.g., 2 hours) | >130 °C (Traditional)[5] | 22 - 57%[6] | Useful for synthesizing N-substituted amides from non-carboxylic acid precursors.[6] | Requires harsh acidic conditions and high temperatures; potential for side reactions.[5][6] |
| Friedel-Crafts Carboxamidation | Arene, Cyanoguanidine | Brønsted Superacid (e.g., CF₃SO₃H) | ~2 hours | 60 °C | ~56%[7] | Direct C-H functionalization to form an amide bond.[7] | Requires superacidic conditions; moderate yield and potential for regioisomer formation.[7] |
Visualizing Synthetic Pathways
The choice of synthetic route often depends on the availability of starting materials. The following diagram illustrates the primary pathways to the benzamide scaffold.
Caption: Key synthetic routes to benzamide from various precursors.
Detailed Experimental Protocols
Herein are detailed procedures for three common and illustrative benzamide synthesis methods.
Protocol 1: Synthesis from Benzoyl Chloride (Schotten-Baumann)
This method is a rapid and high-yielding synthesis based on the acylation of ammonia.[2][8]
Materials:
-
Benzoyl chloride (2 mL)
-
Concentrated aqueous ammonia (10 mL)
-
250 mL conical flask
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Cold water
Procedure:
-
In a 250 mL conical flask, place 10 mL of concentrated aqueous ammonia. Stopper the flask.
-
In a fume hood, add 2 mL of benzoyl chloride to the ammonia in small portions, shaking continuously.[8]
-
The reaction is exothermic and the flask will become warm. If necessary, cool the flask under cold running tap water to control the temperature.[2][8]
-
After the addition is complete, shake the mixture vigorously for an additional 15 minutes. A fine, white precipitate of benzamide will form as the oily benzoyl chloride is consumed.[2][8]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with a small amount of ice-cold water to remove soluble impurities like ammonium chloride.[2]
-
The crude product can be purified by recrystallization from hot water to yield glistening plates.[9]
Protocol 2: Direct Amidation of Benzoic Acid (Boric Acid Catalysis)
This "green chemistry" approach involves the direct condensation of a carboxylic acid and an amine, catalyzed by boric acid.[3]
Materials:
-
Benzoic acid (3.66 g, 0.03 mol)
-
Benzylamine (3.4 mL, 0.031 mol)
-
Boric acid (e.g., 0.18 g, 5 mol%)
-
Toluene (88 mL)
-
Reaction vessel with Dean-Stark trap and reflux condenser
-
Hexanes
-
Heating mantle
Procedure:
-
To the reaction vessel, add benzoic acid (3.66 g), boric acid, and toluene (88 mL).
-
Stir the mixture for 10 minutes, then add benzylamine (3.4 mL).
-
Heat the reaction mixture to reflux using a heating mantle. Collect the water produced during the reaction in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-20 hours.[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of hexanes to precipitate the amide product.
-
Collect the solid product by filtration and wash with hexanes.
Protocol 3: Synthesis from Benzonitrile (Hydrolysis)
This method prepares primary benzamide via the partial hydrolysis of a nitrile using hydrogen peroxide in an alkaline medium.[9]
Materials:
-
Benzonitrile (3 g)
-
10% Hydrogen peroxide solution (50 mL)
-
10% aqueous sodium hydroxide solution (1 mL)
-
Beaker or flask
-
Stirring hotplate
Procedure:
-
In a suitable flask, mix benzonitrile (3 g) with 10% hydrogen peroxide (50 mL) and 10% aqueous sodium hydroxide (1 mL).
-
Gently warm the solution to approximately 40 °C while stirring.[9]
-
Continue heating and stirring until the oily benzonitrile layer is completely replaced by crystalline benzamide. This typically takes 45-60 minutes.[9]
-
Once the reaction is complete, cool the solution in an ice bath to maximize precipitation.
-
Collect the crystalline benzamide product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from hot water.
Experimental Workflow Visualization
The following diagram details the typical laboratory workflow for the synthesis and purification of benzamide via the Schotten-Baumann reaction.
Caption: A typical experimental workflow for benzamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. cayley-nielson.com [cayley-nielson.com]
- 7. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to Validating Analytical Methods Using Benzamide Standards
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that measurements are accurate, reliable, and reproducible. This guide provides a comprehensive comparison of analytical methodologies using a representative benzamide standard, 4-cyano-N,N-dimethylbenzamide, and its alternatives. Due to the limited availability of public data on this compound as a certified reference material, this guide will utilize performance data from closely related benzamide analogs to illustrate the validation process.
The Role of Reference Standards in Analytical Method Validation
Reference standards are highly purified compounds used as a benchmark for the qualitative and quantitative analysis of a substance.[1] They are critical for establishing the performance characteristics of an analytical method, including linearity, accuracy, precision, and specificity. The choice of a suitable reference standard is paramount for ensuring the validity of analytical data submitted to regulatory agencies.
Profile of a Representative Benzamide Standard: this compound
While specific performance data for this compound as an analytical standard is not extensively documented in publicly available literature, its structural features are representative of a class of compounds frequently analyzed in pharmaceutical settings. For the purpose of this guide, we will use typical performance characteristics of analogous benzamide derivatives to demonstrate the validation of an analytical method.
Comparative Performance of Analytical Methods
The selection of an analytical technique for the analysis of benzamide derivatives depends on factors such as the nature of the sample, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this class of compounds.
Table 1: Comparison of Quantitative Analytical Methods for Benzamide Derivatives
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[2][3] | > 0.995[2] | > 0.99[2] |
| Accuracy (% Recovery) | 98.0 - 102.0%[2][3] | 95.0 - 105.0%[2] | 90.0 - 110.0%[2] |
| Precision (%RSD) | < 2.0%[2][3] | < 5.0%[2] | < 10.0%[2] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[2] | < 0.1 ng/mL[2] | 1 - 10 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[2] | < 0.5 ng/mL[2] | 5 - 20 ng/mL[2] |
| Robustness | High[2] | Moderate[2] | Moderate[2] |
| Specificity | Good to Excellent[2] | Excellent[2] | Good to Excellent[2] |
Note: The data presented in this table is representative of typical validation results for benzamide analogs and is intended for comparative purposes.
Experimental Protocols
A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method validation for a benzamide derivative is provided below. This protocol is based on established practices for similar compounds.[2][4][5]
Representative HPLC Method for Benzamide Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2][5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 10mM sodium acetate buffer, pH 5) in a 50:50 ratio.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[4]
Validation Parameters and Procedures
1. Specificity: To demonstrate specificity, blank and placebo samples are analyzed to ensure no interference with the analyte peak. Peak purity can be assessed using a PDA detector.[2]
2. Linearity: Linearity is established by preparing a series of calibration standards from a stock solution of the reference standard (e.g., 1-100 µg/mL).[2][4] The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (R²) of >0.999 is generally considered acceptable.[2][3]
3. Accuracy: Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percentage recovery.[6] Typical acceptance criteria for accuracy are between 98.0% and 102.0%.[7]
4. Precision: Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. This is done by performing multiple injections of a homogenous sample and calculating the relative standard deviation (%RSD) of the results. A %RSD of <2% is typically required.[2][7]
5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[2] These are often determined based on the signal-to-noise ratio (S/N), with a typical S/N of 3:1 for LOD and 10:1 for LOQ.[2]
6. Robustness: To assess robustness, small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, column temperature, mobile phase composition).[2] The method is considered robust if these variations do not significantly affect the results.[2]
Visualizing the Validation Workflow and Decision-Making Process
The following diagrams illustrate the logical flow of the analytical method validation process and a framework for selecting an appropriate analytical technique.
Caption: Workflow for Analytical Method Validation.
Caption: Decision-making framework for selecting an analytical standard.
References
A Head-to-Head Comparison of Catalysts for Benzamide Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of benzamides is a critical process. This guide provides an objective, data-driven comparison of various catalytic systems for benzamide formation, supported by experimental data to inform your selection of the most suitable catalyst for your specific application.
The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic chemistry, with wide-ranging applications in the pharmaceutical and materials sciences. The direct amidation of a carboxylic acid with an amine is an atom-economical but often challenging transformation due to the formation of a stable carboxylate-ammonium salt. Catalysts are therefore essential to facilitate this reaction under milder conditions and with higher efficiency. This guide explores a range of catalytic approaches, including metal-based catalysts, organocatalysts, and biocatalysts, providing a comparative overview of their performance based on published experimental data.
Comparative Performance of Catalysts for Benzamide Synthesis
The selection of a catalyst for benzamide synthesis is a multi-faceted decision that depends on factors such as desired yield, reaction time, temperature, catalyst loading, and tolerance to various functional groups. The following table summarizes the performance of several reported catalytic systems for the synthesis of benzamide from benzoic acid and an amine.
| Catalyst System | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Metal-Based Catalysts | |||||||
| Titanium Tetrafluoride (TiF₄) | Alkyl and Aryl Amines | 5-10 | Toluene | Reflux | 12-24 | 60-99 | [1] |
| Zirconium(IV) chloride (ZrCl₄) on Diatomite Earth | Various Amines | - | - | - | - | High | [2] |
| Iridium Complex ([IrCp*Cl₂]₂) | Sulfonyl Azides | 2 | - | 50 | - | Satisfactory | [3] |
| Copper/Cobalt Ferrite@Graphene Oxide (CCF@GO) | N,N-Dialkylformamides | - | THF | 90 | - | up to 98 (Conversion) | [4] |
| Iron(III) Chloride (FeCl₃) | Various Amines | Catalytic | - | - | - | Good | [5] |
| Organocatalysts | |||||||
| Boric Acid | Benzylamine | 1-50 | Toluene | Reflux | 5-20 | High | [6] |
| Boric Acid | Aromatic Amines | - | - | Mild | - | - | [7] |
| DCC/HOBt | Amine | - | DCM | 0 to RT | 12-24 | 60-90 | [8] |
| DMAP | Organo-cyanamides | - | - | - | - | - | [9] |
| Biocatalysts | |||||||
| Lipase B from Candida antarctica (CaL-B) | Various Amines | - | - | Mild | - | - | [10] |
Experimental Workflow for Catalyst Comparison
A generalized workflow for the comparative evaluation of catalysts in benzamide synthesis is depicted below. This process typically involves catalyst screening, reaction optimization, and product analysis to identify the most effective catalytic system.
Caption: A generalized experimental workflow for the head-to-head comparison of catalysts in benzamide formation.
Detailed Experimental Protocols
Below are representative experimental protocols for benzamide synthesis using different classes of catalysts. These are intended as a starting point and may require optimization for specific substrates and scales.
Metal-Catalyzed Amidation with Titanium Tetrafluoride (TiF₄)
This protocol is based on the procedure described for direct amidation using TiF₄.[1]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.0 mmol), the desired amine (1.2 mmol), and toluene (5 mL).
-
Catalyst Addition: Add titanium tetrafluoride (TiF₄, 0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for 24 hours. For aliphatic acids, the reaction time may be shorter (12 hours) with a lower catalyst loading (5 mol%).[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzamide.
Organocatalyzed Amidation with Boric Acid
This protocol is a general procedure based on the use of boric acid as a catalyst.[6][7]
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 mmol), benzylamine (1.1 mmol), and toluene (10 mL).
-
Catalyst Addition: Add boric acid (0.05 mmol, 5 mol%) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux. The azeotropic removal of water will drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 5-20 hours).[6]
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be further purified by recrystallization or column chromatography.
Biocatalyzed Amidation with Candida antarctica Lipase B (CaL-B)
Biocatalytic methods offer a green alternative for amide synthesis under mild conditions.[10]
-
Reaction Setup: In a vial, dissolve benzoic acid (1.0 mmol) and the desired amine (1.5 mmol) in a suitable organic solvent (e.g., 2-methyl-2-butanol).
-
Catalyst Addition: Add immobilized Candida antarctica Lipase B (commercially available as Novozym 435) to the reaction mixture.
-
Reaction Conditions: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 60 °C).
-
Monitoring: Monitor the formation of the benzamide product over time using HPLC or GC.
-
Work-up: Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Evaporate the solvent from the filtrate and purify the resulting crude product by column chromatography or recrystallization.
Logical Pathway for Catalyst Selection
The choice of a catalyst is dictated by the specific requirements of the synthesis. The following decision-making pathway can guide researchers in selecting an appropriate catalyst.
Caption: A decision-making diagram to guide the selection of a catalyst for benzamide synthesis based on key experimental parameters.
This guide provides a foundational understanding of the various catalytic systems available for benzamide formation. For optimal results, it is recommended that researchers consult the primary literature for detailed procedures and substrate scope for each specific catalyst.
References
- 1. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to Cyanobenzamide Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
The positional isomers of cyanobenzamide—2-cyanobenzamide (ortho-), 3-cyanobenzamide (meta-), and 4-cyanobenzamide (para-)—share the same molecular formula (C₈H₆N₂O) and weight (146.15 g/mol ), yet their distinct structural arrangements lead to unique spectroscopic signatures.[1][2][3] Understanding these differences is crucial for unambiguous identification, quality control, and characterization in synthetic chemistry and drug discovery. This guide provides a detailed comparison of the spectroscopic properties of these isomers, supported by experimental data and protocols.
The key to differentiating these isomers lies in how the relative positions of the electron-withdrawing cyano (-CN) group and the amide (-CONH₂) group on the benzene ring influence the electronic environment of the constituent atoms.[4] This, in turn, affects their interaction with electromagnetic radiation, giving rise to distinct patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as unique fragmentation in Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise structural arrangement of molecules.[5][6] The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is directly influenced by the ortho, meta, or para substitution pattern.
The aromatic region of the ¹H NMR spectrum provides the most definitive information for distinguishing the isomers. The substitution pattern dictates the number of unique proton signals, their chemical shifts, and their coupling patterns (multiplicity).
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Cyanobenzamide | Aromatic Protons | ~7.5 - 8.0 | Multiplet (m) |
| Amide Protons (-NH₂) | ~7.8 (broad), ~8.3 (broad) | Singlet (br s) | |
| 3-Cyanobenzamide | Aromatic Protons | ~7.6 - 8.2 | Multiplet (m) |
| Amide Protons (-NH₂) | ~7.7 (broad), ~8.2 (broad) | Singlet (br s) | |
| 4-Cyanobenzamide | Aromatic Protons (H-2, H-6) | ~7.95 | Doublet (d) |
| Aromatic Protons (H-3, H-5) | ~7.85 | Doublet (d) | |
| Amide Protons (-NH₂) | ~7.6 (broad), ~8.1 (broad) | Singlet (br s) | |
| Note: Chemical shifts are approximate and can vary based on solvent and instrument field strength. Data is typically recorded in DMSO-d₆ or CDCl₃. |
¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic nature. The chemical shifts of the aromatic carbons, particularly the ipso-carbons (carbons directly attached to the substituents), are highly diagnostic.
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-Cyanobenzamide | Carbonyl (C=O) | ~166 |
| Cyano (C≡N) | ~117 | |
| Aromatic Carbons | ~115 - 140 | |
| 3-Cyanobenzamide | Carbonyl (C=O) | ~167 |
| Cyano (C≡N) | ~118 | |
| Aromatic Carbons | ~113 - 136 | |
| 4-Cyanobenzamide | Carbonyl (C=O) | ~167 |
| Cyano (C≡N) | ~118 | |
| Aromatic Carbons | ~116 - 133 | |
| Note: Typical values are shown. The precise chemical shifts are dependent on the experimental conditions.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] While all three isomers will show characteristic peaks for the amide and cyano groups, the fingerprint region (<1500 cm⁻¹) and subtle shifts in stretching frequencies can aid in differentiation.
| Isomer | Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| All Isomers | N-H Stretch (Amide) | 3150 - 3400 | Typically two bands for -NH₂, often broad. |
| C≡N Stretch (Nitrile) | 2220 - 2240 | A sharp, strong absorption.[9] | |
| C=O Stretch (Amide) | 1650 - 1690 | A very strong, sharp absorption (Amide I band). | |
| N-H Bend (Amide) | 1620 - 1650 | Amide II band. | |
| Distinguishing Feature | C-H Out-of-Plane Bending | 700 - 900 | The pattern of these bands in the fingerprint region is characteristic of the benzene ring substitution (ortho, meta, para).[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all positional isomers have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns, although these can be subtle for closely related isomers.
| Isomer | Molecular Formula | Exact Mass | Key Fragmentation Pathways |
| 2-, 3-, and 4-Cyanobenzamide | C₈H₆N₂O | 146.0480 g/mol | Loss of NH₂ (m/z 130) |
| Loss of CONH₂ (m/z 102) | |||
| The relative intensities of fragment ions may differ slightly between isomers upon collision-induced dissociation (CID).[10] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the maximum absorbance (λ_max) is influenced by the extent of the conjugated system.[11] The relative positions of the cyano and amide groups affect the electronic structure, leading to small but measurable differences in their UV-Vis spectra.
| Isomer | Typical λ_max (in Ethanol) | Molar Absorptivity (ε) |
| 2-Cyanobenzamide | ~235 nm, ~290 nm | Varies |
| 3-Cyanobenzamide | ~230 nm, ~280 nm | Varies |
| 4.Cyanobenzamide | ~240 nm | Varies |
| Note: These are approximate values. The solvent can significantly influence the λ_max. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the cyanobenzamide isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[4]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]
-
Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically run.
-
Referencing : Chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.[12]
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
-
Instrumentation : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.[13]
-
Data Acquisition : Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The resulting data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis : Acquire mass spectra using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). For structural analysis, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).[10]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for differentiating the cyanobenzamide isomers using the described spectroscopic techniques.
References
- 1. 4-Cyanobenzamide (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. compoundchem.com [compoundchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lcms.cz [lcms.cz]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. rsc.org [rsc.org]
- 13. 2-Cyanobenzamide | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-cyano-N,N-dimethylbenzamide vs other cyanating agents in synthesis
A Comparative Guide to Cyanating Agents in Chemical Synthesis
A Note on 4-cyano-N,N-dimethylbenzamide: Initial searches for the role of this compound as a cyanating agent did not yield any evidence of its use in this capacity. It is a stable organic compound containing a nitrile group and is more accurately classified as a product of cyanation or a synthetic intermediate, rather than a reagent for introducing a cyanide moiety. This guide will, therefore, focus on a comparative analysis of established and commonly employed cyanating agents in organic synthesis.
The introduction of the cyano group is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Nitriles are versatile intermediates that can be converted into a wide array of other functional groups, including amines, carboxylic acids, and amides. The choice of cyanating agent is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, safety, and cost. This guide provides an objective comparison of common cyanating agents, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their synthetic needs.
Performance Comparison of Key Cyanating Agents
The efficacy of a cyanating agent is highly dependent on the specific chemical transformation. The following table provides a qualitative comparison of common nucleophilic and electrophilic cyanating agents.
| Cyanating Agent | Type | Formula | Physical Form | Toxicity | Key Advantages | Key Disadvantages |
| Potassium/Sodium Cyanide | Nucleophilic | KCN/NaCN | White solid | Extremely High | High reactivity, low cost, readily available. | Highly toxic, moisture-sensitive (releases HCN gas), requires stringent safety protocols.[1][2] |
| Zinc Cyanide | Nucleophilic | Zn(CN)₂ | White powder | High | Less toxic and less water-sensitive than alkali metal cyanides, suitable for Pd-catalyzed reactions.[3][4][5] | Still highly toxic, requires a catalyst for many applications. |
| Potassium Ferrocyanide | Nucleophilic | K₄[Fe(CN)₆] | Yellow crystalline solid | Low | Considered non-toxic as cyanide is strongly coordinated to iron, stable, and low cost.[6][7][8] | Lower reactivity than simple cyanides, often requires higher temperatures and specific catalysts. |
| Acetone Cyanohydrin | Nucleophilic (in situ HCN source) | (CH₃)₂C(OH)CN | Colorless liquid | High | Convenient liquid source of HCN, useful for hydrocyanation and Strecker reactions.[9][10][11] | Thermally unstable, can release HCN upon heating or in the presence of base.[9] |
| Trimethylsilyl Cyanide (TMSCN) | Nucleophilic | (CH₃)₃SiCN | Volatile, colorless liquid | High | Versatile reagent for the cyanosilylation of carbonyls and imines, milder reaction conditions.[12][13][14] | Moisture sensitive, toxic, and relatively expensive. |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic | C₁₄H₁₂N₂O₂S | Solid | Moderate | Safer to handle than many nucleophilic cyanides, useful for the cyanation of nucleophiles (e.g., amines, carbanions).[15][16][17] | May require a catalyst, and reactivity can be lower for some substrates compared to nucleophilic agents.[16] |
Quantitative Performance Data
The following table summarizes the performance of various cyanating agents in the palladium-catalyzed cyanation of aryl halides, a common and important reaction in drug discovery and development. Note that reaction conditions are optimized for each reagent and may not be directly comparable.
| Cyanating Agent | Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | 4-Bromotoluene | Pd₂(dba)₃/dppf | DMA | 80 | 3 | 95 |
| Zn(CN)₂ | N-(2-chlorophenyl)acetamide | Pd(OAc)₂/2-(di-t-butylphosphino)-1,1'-binaphthyl | DMF | 110 | 1 | 90 |
| K₄[Fe(CN)₆] | 4-Chloroanisole | Pd(OAc)₂/CM-phos | MeCN/H₂O | 70 | 12 | 96[18] |
| K₄[Fe(CN)₆] | 4-Bromoacetophenone | Pd/C | Dioxane/H₂O | 100 | 18 | 92 |
| NaCN | 1-Bromonaphthalene | Pd(PPh₃)₄ | Toluene | 100 | 2 | 85 |
Experimental Protocols
Palladium-Catalyzed Cyanation of an Aryl Bromide with Zinc Cyanide
This protocol describes a general procedure for the palladium-catalyzed cyanation of an aryl bromide using zinc cyanide.
-
Reaction Setup: A dried Schlenk tube is charged with the aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added via syringe.
-
Reaction Conditions: The reaction mixture is stirred and heated to 80-120 °C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Nucleophilic Substitution of an Alkyl Halide with Sodium Cyanide
This protocol outlines the synthesis of a nitrile via the Sₙ2 displacement of an alkyl halide.
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the primary or secondary alkyl halide (1.0 mmol) and sodium cyanide (1.2 mmol) in dimethyl sulfoxide (DMSO, 10 mL).
-
Reaction Conditions: The mixture is heated to 50-100 °C.
-
Monitoring: The reaction is monitored by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting nitrile can be purified by distillation or chromatography.
Electrophilic Cyanation of a Secondary Amine with NCTS
This protocol describes the synthesis of a cyanamide from a secondary amine using an electrophilic cyanating agent.
-
Reaction Setup: To a solution of the secondary amine (1.0 mmol) in a suitable solvent such as acetonitrile or THF (10 mL) is added a base, for example, potassium carbonate (1.5 mmol).
-
Reagent Addition: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol) is added portion-wise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting amine is consumed.
-
Monitoring: Reaction progress is monitored by TLC.
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude cyanamide is then purified by flash chromatography.
Visualizations
Palladium-Catalyzed Cyanation Cycle
Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
Decision Flowchart for Selecting a Cyanating Agent
Caption: A decision-making flowchart to guide the selection of a suitable cyanating agent.
References
- 1. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 2. camachem.com [camachem.com]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
Comparative Cross-Reactivity Profiles of Benzamide-Based Enzyme Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is a cornerstone of modern therapeutic design. This guide provides a comparative analysis of the cross-reactivity of benzamide-based enzyme inhibitors, a prevalent scaffold in medicinal chemistry. By examining key examples from histone deacetylase (HDAC) and poly (ADP-ribose) polymerase (PARP) inhibitors, this document offers insights into their selectivity profiles and the experimental methodologies used for their characterization.
The benzamide moiety is a versatile structural motif found in a wide array of approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bonds allows it to effectively interact with the active sites of various enzymes.[3] However, this same versatility can lead to off-target interactions, resulting in unforeseen side effects or providing opportunities for drug repurposing.[4][5] Therefore, comprehensive cross-reactivity screening is a critical step in the preclinical development of any new benzamide-based inhibitor.[6]
Comparative Selectivity Data of Benzamide-Based Inhibitors
The following tables summarize the inhibitory activity (IC50) of several well-characterized benzamide-based inhibitors against their primary targets and a selection of off-target enzymes. Lower IC50 values are indicative of higher potency.
Histone Deacetylase (HDAC) Inhibitors
Benzamide-containing HDAC inhibitors are a significant class of epigenetic modulators investigated for cancer therapy.[2][7] While some exhibit broad activity against Class I HDACs, others have been engineered for greater isoform selectivity.[8][9]
| Compound | Target Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Selectivity Notes |
| Entinostat (MS-275) | Benzamide | 100 - 480 | 100 - 860 | 100 - 1,700 | >10,000 | Selective for HDAC1, 2, and 3 over other isoforms.[8] |
| Mocetinostat | Benzamide | 200 | 300 | 1,000 | >10,000 | Potent against HDAC1, 2, and 3.[2] |
| Chidamide | Benzamide | 95 | 160 | 67 | >10,000 | Approved for peripheral T-cell lymphoma, targets HDAC1, 2, 3, and 10.[2] |
| Compound 16 | 2-Methylthiobenzamide | >10,000 | >10,000 | 30 | >10,000 | Demonstrates unprecedented selectivity for HDAC3 (>300-fold over other isoforms).[7][10] |
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors, characterized by a core benzamide structure, are a class of targeted anticancer drugs effective in tumors with DNA repair deficiencies.[11][12] Recent studies have revealed that these inhibitors can have significant off-target effects on various protein kinases, which may contribute to both their efficacy and toxicity profiles.[4][5]
| Compound | Target Class | PIM1 (µM) | PIM2 (µM) | DYRK1A (µM) | CDK9 (µM) | Kinase Selectivity Notes |
| Rucaparib | Benzamide | >10 | >10 | 1.9 | 4.3 | Inhibits nine kinases with micromolar affinity, including PIM1, PIM2, DYRK1A, and CDK9.[5][11] |
| Veliparib | Benzamide | 3.6 | >10 | >10 | 5.2 | Shows a more limited kinase off-target profile, inhibiting PIM1 and CDK9.[5][11] |
| Olaparib | Benzamide | >100 | >100 | >100 | >100 | Does not show significant inhibition against a panel of 16 tested kinases.[5] |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust in vitro enzyme inhibition assays. The following is a generalized protocol for a spectrophotometric assay, a common method for this purpose.[13][14]
General Protocol for In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a benzamide-based inhibitor against a target enzyme and a panel of off-target enzymes.
Materials:
-
Purified target enzyme and off-target enzymes
-
Enzyme-specific substrate (preferably one that produces a chromogenic or fluorogenic product)
-
Assay buffer (optimized for pH and salt concentration for each enzyme)
-
Benzamide-based test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (if available)
-
Negative control (solvent only, e.g., DMSO)
-
96-well or 384-well microplates
-
Microplate spectrophotometer or fluorometer
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations for the assay.
-
Prepare the enzyme and substrate solutions in the assay buffer at appropriate concentrations. The optimal enzyme concentration should provide a linear reaction rate, and the substrate concentration is often at or near its Michaelis constant (Km).[15][16]
-
-
Assay Procedure:
-
To the wells of the microplate, add the assay buffer.
-
Add a small volume of the diluted inhibitor solutions (or DMSO for the negative control) to the appropriate wells.
-
Add the enzyme solution to all wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).[13] This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.[13]
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Normalize the data by setting the rate of the negative control (enzyme + substrate + DMSO) to 100% activity and a control with no enzyme to 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[15]
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate key processes related to the study of benzamide-based enzyme inhibitors.
Caption: Inhibition of HDAC signaling by benzamide-based compounds.
Caption: General workflow for assessing inhibitor cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. indico.unina.it [indico.unina.it]
- 3. Benzamide-DNA interactions: deductions from binding, enzyme kinetics and from X-ray structural analysis of a 9-ethyladenine-benzamide adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of different stationary phases for benzamide separation
For researchers and professionals in drug development, the efficient separation and analysis of small molecules like benzamide are critical. The choice of a High-Performance Liquid Chromatography (HPLC) stationary phase plays a pivotal role in achieving optimal resolution, peak shape, and retention. This guide provides an objective comparison of three common reversed-phase stationary phases—C18, Phenyl, and Cyano—for the separation of benzamide, supported by experimental data.
Performance Comparison of Stationary Phases
The selection of an appropriate stationary phase is dictated by the physicochemical properties of the analyte and the desired selectivity. For benzamide, an aromatic amide, different retention mechanisms can be exploited by using stationary phases with distinct chemical functionalities.
The primary interaction for separation on a C18 (Octadecyl) column is hydrophobic interaction between the nonpolar stationary phase and the analyte. A Phenyl stationary phase also operates on hydrophobic interactions but introduces π-π interactions with aromatic analytes like benzamide, which can lead to alternative selectivity. A Cyano (Nitrile) phase is the least hydrophobic of the three and offers different selectivity due to dipole-dipole interactions.[1]
To illustrate the performance differences, we present data from a comparative analysis of 4-hydroxybenzamide, a structurally similar compound to benzamide, on C18, Phenyl, and Cyano columns under identical experimental conditions.
Table 1: Performance Data for the Separation of 4-Hydroxybenzamide on Different Stationary Phases
| Stationary Phase | Estimated Retention Time (min) | Primary Interaction Mechanism(s) | Relative Retention | Selectivity Profile |
| InertSustain C18 | ~6.5 | Hydrophobic | Strongest | Good retention for nonpolar and moderately polar compounds. |
| InertSustain Phenyl | ~5.0 | Hydrophobic, π-π interactions | Intermediate | Enhanced selectivity for aromatic compounds.[2] |
| InertSustain Cyano | ~3.0 | Dipole-dipole, weak hydrophobic | Weakest | Different elution order and reduced retention for hydrophobic compounds.[3] |
Data is estimated from the chromatograms provided by GL Sciences for the analysis of a mixture containing 4-hydroxybenzamide.[3] The retention time is an approximation for 4-hydroxybenzamide, which serves as a proxy for benzamide.
Experimental Protocols
The following is a representative experimental protocol for the comparative analysis of benzamide on C18, Phenyl, and Cyano stationary phases. This protocol is based on the conditions used for the separation of 4-hydroxybenzamide.[3]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Columns:
-
InertSustain C18 (5 µm, 150 x 4.6 mm I.D.)
-
InertSustain Phenyl (5 µm, 150 x 4.6 mm I.D.)
-
InertSustain Cyano (5 µm, 150 x 4.6 mm I.D.)
-
-
Mobile Phase: Acetonitrile / 0.1% Phosphoric acid in water (25/75, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Sample: A standard solution of benzamide (or 4-hydroxybenzamide) and other relevant compounds dissolved in the mobile phase.
Experimental Workflow and Logic
The process of selecting the optimal stationary phase for benzamide separation follows a logical workflow. This involves initial screening on different column chemistries, followed by method optimization.
References
A Comparative Guide to the Insect Repellent Efficacy of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rising threat of vector-borne diseases necessitates the development of effective and safe insect repellents. While N,N-diethyl-3-methylbenzamide (DEET) has long been the gold standard, research into alternative compounds, including a wide range of benzamide derivatives, is crucial for identifying novel active ingredients with improved characteristics. This guide provides a comparative overview of the insect repellent efficacy of various benzamide derivatives, supported by experimental data, to aid in the evaluation and development of next-generation repellents.
Comparative Efficacy of Benzamide Derivatives
The repellent efficacy of benzamide derivatives is significantly influenced by their chemical structure. Variations in substituents on the benzene ring and the amide group can drastically alter their effectiveness against different insect species. The following tables summarize quantitative data from various studies, comparing the performance of several benzamide derivatives against common disease vectors.
Table 1: Repellent Efficacy of Benzamide Derivatives Against Aedes aegypti (Yellow Fever Mosquito)
| Compound | Concentration/Dose | Protection Time (hours) | Efficacy (%) | Reference |
| N,N-diethyl-benzamide (DEB) | 1.0 g (in lab) | 100% protection | 100 | [1] |
| N,N-diethyl-3-methylbenzamide (DEET) | 0.5 g (in lab) | 100% protection | 100 | [1] |
| N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | Not specified | Significantly better than DEET | Not specified | [2] |
| N,N-diethyl-3-hydroxybenzamide | Not specified | Poor repellent | Not specified | [2] |
Table 2: Repellent Efficacy of Benzamide Derivatives Against Anopheles Species (Malaria Vectors)
| Compound | Mosquito Species | Concentration/Dose | Protection Time (hours) | Efficacy (%) | Reference |
| N,N-diethyl-benzamide (TRIG formulation, 15%) | An. arabiensis & Culex quinquefasciatus | Recommended dose (field) | ~6 | >90 | [1] |
| N,N-diethyl-3-methylbenzamide (DEET, 20%) | An. arabiensis & Culex quinquefasciatus | Recommended dose (field) | ~6 | >90 | [1] |
| N,N-diethyl-benzamide (DEB) | An. gambiae | 1.25 g (in lab) | 100% protection | 100 | [1] |
| N,N-diethyl-3-methylbenzamide (DEET) | An. gambiae | 0.75 g (in lab) | 100% protection | 100 | [1] |
| N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | An. stephensi | Not specified | Slightly improved vs DEET | Not specified | [2] |
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized laboratory and field-based assays. Understanding these methodologies is critical for interpreting and comparing data across different studies.
Arm-in-Cage Test
This is a widely used laboratory method to assess the complete protection time of a topical repellent.
-
Procedure: A precise amount of the test compound is applied to a defined area on a volunteer's forearm. The treated arm is then exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae). The time until the first confirmed bite is recorded as the complete protection time.
-
Controls: A control arm treated with a placebo (e.g., ethanol) is used to ensure the mosquitoes are actively host-seeking.
-
Key Metrics: Complete Protection Time (CPT), number of landings, and number of probes in a given time frame.
Field Studies (Human Landing Catch)
Field studies provide a more realistic evaluation of a repellent's performance under natural environmental conditions.
-
Procedure: Human volunteers apply the test repellent and a control to different limbs. They then expose their treated limbs in an area with a high population of wild mosquitoes. Mosquitoes that land on the exposed skin are collected using an aspirator before they bite.
-
Data Collection: The number and species of mosquitoes collected from the treated and control limbs are recorded over a specific period, typically at different time intervals after repellent application.
-
Key Metrics: Percent protection (calculated by comparing the number of mosquitoes on the treated vs. control limbs), and duration of protection.
Signaling Pathways in Insect Olfaction
The primary mechanism by which most insect repellents, including benzamide derivatives, exert their effect is through the modulation of the insect's olfactory system. Repellents can act in several ways: by activating olfactory sensory neurons (OSNs) that elicit an avoidance response, by blocking the response of OSNs to host attractants, or by scrambling the odor code, making it difficult for the insect to locate a host.
The diagram below illustrates a simplified overview of the insect olfactory signaling pathway, from the detection of volatile compounds to the generation of a behavioral response.
Caption: Simplified diagram of the insect olfactory signaling pathway.
Experimental Workflow for Repellent Evaluation
The development and evaluation of new insect repellent candidates typically follow a structured workflow, from initial synthesis to final efficacy testing. This process ensures a systematic and thorough assessment of a compound's potential as a repellent.
Caption: A typical experimental workflow for evaluating insect repellents.
Conclusion
The evaluation of benzamide derivatives reveals a promising class of compounds for the development of novel insect repellents. While DEET remains a highly effective standard, certain structural modifications to the benzamide scaffold have shown comparable or even superior repellent activity against key mosquito vectors.[1][2] Further research focusing on the synthesis and systematic evaluation of a broader range of benzamide derivatives, guided by structure-activity relationship studies, is warranted. The detailed experimental protocols and understanding of the underlying olfactory mechanisms outlined in this guide provide a framework for researchers to effectively contribute to the discovery and development of the next generation of insect repellents.
References
- 1. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking the Purity of Commercially Available 4-cyano-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively assessing and comparing the purity of commercially available 4-cyano-N,N-dimethylbenzamide. Given the critical role of starting material purity in research and development, particularly in drug discovery, this document outlines detailed experimental protocols and data presentation formats to ensure consistent and reliable purity evaluation. While some suppliers offer this compound, they may not provide detailed analytical data, placing the onus of quality verification on the end-user. This guide aims to standardize that process.
Introduction
This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. As with any fine chemical, its purity is paramount, as impurities can lead to erroneous experimental results, side reactions, and difficulties in structure-activity relationship (SAR) studies. This guide details a multi-pronged analytical approach to benchmark the purity of this compound from various commercial sources. The methodologies described herein are designed to identify and quantify the principal compound as well as potential process-related impurities and degradation products.
The primary analytical techniques recommended for a thorough purity assessment are:
-
High-Performance Liquid Chromatography (HPLC) for quantitative determination of the main component and detection of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural confirmation and identification of organic impurities.
-
Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS), for molecular weight confirmation and impurity identification.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from different commercial suppliers.
Caption: Workflow for benchmarking the purity of commercial this compound.
Experimental Protocols
This protocol is designed for the quantitative determination of this compound purity by assessing the area percentage of the main peak.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
This protocol is for the structural confirmation and identification of potential organic impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms.
-
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts for this compound. The presence of unexpected signals may indicate impurities.
This protocol is for the confirmation of the molecular weight of the main component and the identification of impurities based on their mass-to-charge ratio (m/z).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: Use the same HPLC method as described in section 3.1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Extract the ion chromatogram for the expected m/z of this compound ([M+H]⁺ = 175.08). Analyze the mass spectra of any other eluting peaks to tentatively identify impurities. The molecular formula of the parent compound is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol .[1]
Data Presentation
The results of the comparative analysis should be summarized in clear and concise tables.
Table 1: HPLC Purity Comparison
| Supplier | Lot Number | Purity by HPLC (% Area) | Number of Impurities Detected (>0.05%) |
| Vendor A | XXXXX | ||
| Vendor B | YYYYY | ||
| Vendor C | ZZZZZ |
Table 2: Summary of Impurities Identified by LC-MS and NMR
| Supplier | Impurity (Retention Time/Chemical Shift) | Proposed Structure/Formula |
| Vendor A | ||
| Vendor B | ||
| Vendor C |
Table 3: ¹H NMR Data Comparison
| Supplier | Chemical Shift (ppm), Multiplicity, Integration | Conforms to Structure? |
| Vendor A | ||
| Vendor B | ||
| Vendor C |
Discussion
The discussion should interpret the tabulated data, comparing the purity profiles of the materials from different suppliers. Key points to address include:
-
Which supplier provides the material with the highest purity as determined by HPLC?
-
Are there any recurring impurities across all suppliers? This could indicate a common synthetic route or degradation pathway.
-
Do the NMR and MS data support the HPLC findings and provide structural information about the impurities?
-
Based on the overall data, provide a recommendation for the most suitable source of this compound for research and development purposes where high purity is required.
By following this standardized guide, researchers can make informed decisions about the procurement of this compound, ensuring the reliability and reproducibility of their experimental outcomes.
References
Safety Operating Guide
Proper Disposal of 4-cyano-N,N-dimethylbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-cyano-N,N-dimethylbenzamide, emphasizing safety and regulatory adherence.
The disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations.[1] This compound is considered hazardous waste and requires careful handling to mitigate risks to personnel and the environment.[2]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This compound is harmful if swallowed and causes skin and serious eye irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Waste Storage:
-
Waste Disposal:
-
The disposal of this compound must be handled by a licensed waste disposal company.[1]
-
The specific waste code should be assigned in consultation with the waste disposal company, the generator of the waste (the user), and the producer.[1]
-
Dispose of the contents and the container at an approved waste disposal plant.[2][3]
-
-
Spill Management:
-
Small Spills: Wipe up with an absorbent material (e.g., cloth, fleece) and place the contaminated material into a sealed container for disposal. Clean the spill area thoroughly to remove any residual contamination.[1]
-
Large Spills: If it can be done without risk, stop the flow of the material. Contain the spill using dikes or absorbents like vermiculite, dry sand, or earth. Place the absorbed material into containers for disposal. After the product is recovered, flush the area with water.[1] Avoid discharging spill cleanup materials into drains, water courses, or onto the ground.[1]
-
-
Empty Container Disposal:
Quantitative Disposal Data
At present, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different disposal routes) are not publicly available and would be determined by the specific regulations and the capabilities of the licensed waste disposal facility. The table below summarizes the key disposal parameters, which are primarily qualitative.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Disposal Method | Collection in sealed containers for disposal at a licensed waste disposal site or an approved waste disposal plant.[1][2] |
| Regulatory Compliance | Must adhere to local, regional, national, and international waste disposal regulations.[1] |
| Spill Residue | Treat as hazardous waste and dispose of accordingly. |
| Empty Containers | May retain product residue and must be disposed of in a safe manner.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-cyano-N,N-dimethylbenzamide
Essential Safety and Handling Protocols for Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, 4-cyano-N,N-dimethylbenzamide should be treated as a hazardous substance with the potential for skin and eye irritation, oral toxicity, and the release of highly toxic hydrogen cyanide gas, particularly in the presence of acids.[1][2][3][4] A multi-layered approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and airborne particles. |
| Skin (Hands) | Chemical-resistant gloves (double-gloving recommended) | Nitrile gloves are a suitable choice. Inspect gloves for integrity before each use and change them frequently. Double-gloving is a best practice for handling cyano-compounds.[1] |
| Skin (Body) | A long-sleeved lab coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Work within a certified chemical fume hood | All handling of the solid compound and its solutions must be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[1][2][3] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is critical to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1][2][3] This area should be clearly marked with warning signs indicating the presence of a cyano-compound.
-
Ventilation: Ensure the chemical fume hood is functioning correctly and has been recently certified.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1]
Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean, uncluttered, and covered with a disposable absorbent bench liner.
-
Weighing and Dispensing: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][5] The container must be tightly sealed and clearly labeled.
-
Post-Handling: Thoroughly decontaminate the work area and any equipment used. The decontamination procedure for cyano-compounds involves an initial cleaning with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][3]
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan: Managing Hazardous Waste
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Dedicated Waste Container: All waste contaminated with this compound (e.g., gloves, disposable labware, absorbent paper, excess chemical) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Incompatible Waste: Do not mix this waste stream with other chemical waste, especially acidic waste, to avoid the generation of hydrogen cyanide gas.[1][6]
Step-by-Step Disposal Procedure:
-
Collection: Place all contaminated solid and liquid waste into the designated hazardous waste container located within the satellite accumulation area or fume hood.
-
Decontamination of Reusable Items: Decontaminate any reusable glassware or equipment that came into contact with the chemical using the pH 10 buffer and bleach solution method described above.[1][3] The rinsate from this decontamination process must also be collected as hazardous waste.
-
Storage Pending Disposal: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow for Safe Handling and Disposal
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
